Nek7-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H34F4N8O2 |
|---|---|
Poids moléculaire |
614.6 g/mol |
Nom IUPAC |
1-[4-[4-amino-7-(2-hydroxy-2-methylpropyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C30H34F4N8O2/c1-29(2,44)16-42-15-21(25-26(35)36-17-37-27(25)42)18-5-7-24(23(31)12-18)39-28(43)38-20-6-4-19(22(13-20)30(32,33)34)14-41-10-8-40(3)9-11-41/h4-7,12-13,15,17,44H,8-11,14,16H2,1-3H3,(H2,35,36,37)(H2,38,39,43) |
Clé InChI |
GZCNCIBLRJYMQX-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Dual-Pronged Attack of Nek7-IN-1: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Nek7 inhibitors, with a focus on covalent inhibitors such as rociletinib, a well-characterized example that serves as a proxy for "Nek7-IN-1". NIMA-related kinase 7 (Nek7) has emerged as a critical therapeutic target due to its dual roles in cell cycle progression and inflammatory responses. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies used to elucidate the function of Nek7 inhibitors.
Nek7 is a serine/threonine kinase that plays a pivotal role in two distinct cellular processes: the regulation of mitosis and the activation of the NLRP3 inflammasome.[1][2] Its dysregulation is implicated in cancer and a variety of inflammatory diseases.[1][2] Nek7 inhibitors are small molecules designed to specifically block the activity of the Nek7 kinase, thereby offering therapeutic potential in these disease areas.[1]
Core Mechanism: Inhibition of Nek7 Kinase Activity
The primary mechanism of action for most Nek7 inhibitors is the direct binding to the Nek7 protein, which interferes with its kinase activity. This is typically achieved by occupying the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates.[1] This inhibition can be achieved through both non-covalent and covalent interactions.
Rociletinib, originally developed as an EGFR inhibitor, has been identified as a potent and specific covalent inhibitor of Nek7.[3][4] Its mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys79) within the Nek7 protein.[5] This irreversible binding effectively and permanently inactivates the kinase.
Signaling Pathways Targeted by Nek7 Inhibition
Nek7's involvement in distinct signaling pathways makes its inhibition a compelling therapeutic strategy.
1. Mitotic Progression:
Nek7 is essential for proper mitotic spindle formation and cytokinesis.[1] Inhibition of Nek7 disrupts these processes, leading to cell cycle arrest and, particularly in rapidly dividing cancer cells, apoptosis (programmed cell death).[1]
2. NLRP3 Inflammasome Activation:
Nek7 is a crucial component of the NLRP3 inflammasome, a multi-protein complex that plays a key role in the innate immune response.[1] Upon activation by various stimuli, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[6] Nek7 facilitates the assembly of the inflammasome by directly interacting with the NLRP3 protein.[5] Inhibition of Nek7 prevents this interaction, thereby blocking inflammasome activation and subsequent inflammation.[3][4]
Quantitative Data on Nek7 Inhibition
The potency of Nek7 inhibitors is quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of an inhibitor required to reduce the biological activity by 50%.
| Inhibitor | Assay Type | Target/Process | IC50 Value | Reference |
| Rociletinib | IL-1β ELISA | MSU-induced NLRP3 inflammasome activation in BMDMs | ~0.47 µM | [5] |
| Rociletinib | IL-1β ELISA | ATP-induced NLRP3 inflammasome activation in BMDMs | ~0.84 µM | [5] |
| Compound 51 | In vitro kinase assay | Nek7WT | 79.01 µM | [7][8] |
| Compound 51 | In vitro kinase assay | Nek7SRS (mutant) | 40.13 µM | [7][8] |
Detailed Experimental Protocols
The characterization of Nek7 inhibitors involves a range of sophisticated experimental techniques.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the kinase activity of purified Nek7 by quantifying the amount of ADP produced during the phosphorylation reaction.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant Nek7 enzyme, a suitable kinase substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor at various concentrations in a 96-well plate.[9]
-
Incubation: The reaction is incubated at 30°C to allow the kinase reaction to proceed.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent, the Kinase Detection Reagent, is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measurement: The luminescence is measured using a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the Nek7 kinase activity.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular NLRP3 Inflammasome Activation Assay
This assay assesses the ability of a Nek7 inhibitor to block NLRP3 inflammasome activation in a cellular context, typically using bone marrow-derived macrophages (BMDMs).
Protocol:
-
Cell Priming: BMDMs are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[5]
-
Inhibitor Treatment: The primed cells are pre-treated with the Nek7 inhibitor at various concentrations.
-
Inflammasome Activation: The cells are then stimulated with an NLRP3 agonist, such as nigericin, ATP, or monosodium urate (MSU) crystals, to induce inflammasome assembly and activation.[5]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of secreted IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value for the inhibition of IL-1β secretion is determined.
Co-Immunoprecipitation (Co-IP) for NLRP3-Nek7 Interaction
This technique is used to determine if a Nek7 inhibitor can disrupt the physical interaction between Nek7 and NLRP3.
Protocol:
-
Cell Lysis: Cells (e.g., HEK293T cells overexpressing tagged NLRP3 and Nek7, or BMDMs) are treated with the inhibitor and then lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., anti-NLRP3) is added to the cell lysate to form an antibody-protein complex. This complex is then captured using protein A/G beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the other protein of interest (e.g., Nek7) is detected by Western blotting using a specific antibody. A reduction in the amount of co-precipitated Nek7 in the presence of the inhibitor indicates a disruption of the interaction.[5]
Conclusion
This compound and other Nek7 inhibitors represent a promising class of therapeutic agents with a dual mechanism of action that can be leveraged for the treatment of both cancer and inflammatory diseases. By targeting the ATP-binding site and, in the case of covalent inhibitors, forming an irreversible bond, these compounds effectively shut down the kinase activity of Nek7. This leads to the disruption of mitotic progression and the inhibition of NLRP3 inflammasome activation. The detailed experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of novel Nek7-targeted therapies.
References
- 1. What are NEK7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Physiological and Pathological Roles of Mammalian NEK7 [frontiersin.org]
- 3. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nek7 conformational flexibility and inhibitor binding probed through protein engineering of the R-spine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
The Chemical Probe Nek7-IN-1: A Technical Guide to Investigating NEK7 Function
Foreword: No publicly available information was found for a chemical probe with the designation "Nek7-IN-1". This guide utilizes Rociletinib (B611991) , a well-characterized covalent inhibitor of NEK7, as a representative chemical probe to provide a comprehensive technical resource for researchers, scientists, and drug development professionals investigating NEK7 function. Rociletinib has been identified as a potent antagonist of NEK7, making it a valuable tool for studying its role in cellular processes.[1]
Introduction to NEK7
NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that plays crucial roles in both cell division and inflammatory responses.[2][3] As a member of the "Never in Mitosis A" (NIMA)-related kinase family, NEK7 is essential for proper mitotic spindle formation and cytokinesis.[4] Independently of its mitotic functions, NEK7 is a critical component of the NLRP3 inflammasome, a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[5][6] Given its dual roles in fundamental cellular processes, NEK7 has emerged as a significant target for therapeutic intervention in cancer and inflammatory diseases.[3][7]
Rociletinib as a NEK7 Chemical Probe
Rociletinib is a small molecule that acts as a covalent inhibitor of NEK7.[1][8] It forms a covalent bond with the cysteine 79 residue of NEK7, thereby inhibiting its interaction with NLRP3 and subsequent inflammasome assembly and activation.[1][8] While originally developed as a third-generation EGFR inhibitor for non-small-cell lung cancer, its potent activity against NEK7 makes it a valuable tool for elucidating NEK7-dependent pathways.[8][9]
Quantitative Data for Rociletinib
The following tables summarize the available quantitative data for rociletinib, focusing on its activity as a NEK7 and EGFR inhibitor.
Table 1: Biochemical and Cellular Activity of Rociletinib
| Target | Assay Type | Potency (IC50/Ki) | Cell Line | Notes | Reference |
| NEK7 | Microscale Thermophoresis | KD values measured | Purified His-GFP-NEK7 | Demonstrates direct binding to NEK7. | [8] |
| EGFRL858R/T790M | In vitro kinase assay | <0.51 nM (IC50) | - | High potency against mutant EGFR. | [9] |
| EGFRWT | In vitro kinase assay | 6 nM (IC50) | - | Selectivity for mutant over wild-type EGFR. | [9] |
| EGFRL858R/T790M | Cellular growth assay | 100-140 nM (IC50) | H1975 | Cellular potency against mutant EGFR. | [9] |
| EGFRL858R | Cellular growth assay | 0.15 ± 0.02 µM (IC50) | H3255 | Activity against another EGFR mutation. | [10] |
| EGFRWT | Cellular growth assay | >10 µM (IC50) | H441 | Low cellular potency against wild-type EGFR. | [10] |
| EGFRL858R/T790M | EGFR-Tyrosine Kinase Inhibition Assay | 0.04 µM (IC50) | - | Confirms potent enzymatic inhibition. | [10] |
| EGFRWT | EGFR-Tyrosine Kinase Inhibition Assay | >10 µM (IC50) | - | High selectivity over wild-type EGFR kinase. | [10] |
Table 2: Kinase Selectivity Profile of Rociletinib
| Kinase | % Inhibition at 0.1 µM | Notes | Reference |
| FTL3 | 94% | Significant off-target activity. | [11] |
| FAK | Weak inhibition | - | [9] |
| CHK2 | Weak inhibition | - | [9] |
| ERBB4 | Weak inhibition | - | [9] |
| JAK3 | Weak inhibition | - | [9] |
Note: A comprehensive kinase panel screening at 1 µM would provide a broader understanding of rociletinib's selectivity.
Table 3: Pharmacokinetic Properties of Rociletinib
| Parameter | Value | Species | Notes | Reference |
| Maximum Serum Concentration (Cmax) | 2.41 µg/mL | Human | - | [9] |
| Time to Maximum Concentration (Tmax) | 1.5 hours | Human | Rapid absorption. | [9] |
| Serum Half-life (T1/2) | 3.7 hours | Human | Short half-life. | [9] |
| Elimination | 85.2% in feces (65.2% unchanged) | Human | Primarily fecal elimination. | [9] |
Experimental Protocols
In Vitro NEK7 Kinase Assay
This protocol is a general framework for assessing the inhibitory activity of a compound against NEK7 kinase.
Materials:
-
Purified recombinant NEK7 protein
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ATP solution
-
Rociletinib (or other test compound)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of rociletinib in kinase buffer.
-
In a 96-well plate, add purified NEK7 kinase to each well.
-
Add the serially diluted rociletinib or vehicle control to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add the kinase substrate (e.g., MBP) to each well.
-
Initiate the kinase reaction by adding ATP to a final concentration within the linear range of the assay.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each rociletinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cells expressing NEK7 (e.g., HEK293T, THP-1)
-
Cell culture medium and supplements
-
Rociletinib (or other test compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler or heating block
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against NEK7 and a loading control)
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of rociletinib or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples at a gradient of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3-5 minutes) in a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NEK7 in each sample by Western blotting using an anti-NEK7 antibody. Use a loading control (e.g., GAPDH) to normalize for protein loading.
-
Quantify the band intensities and plot the fraction of soluble NEK7 as a function of temperature for both rociletinib-treated and control samples to determine the thermal shift.
NLRP3 Inflammasome Activation Assay in Macrophages
This protocol assesses the effect of a NEK7 inhibitor on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
LPS (Lipopolysaccharide)
-
Nigericin (B1684572) or ATP (NLRP3 activators)
-
Rociletinib (or other test compound)
-
Cell culture medium
-
ELISA kits for IL-1β
-
Reagents for Western blotting (antibodies against caspase-1 p20, IL-1β p17, NLRP3, and a loading control)
Procedure:
-
Seed BMDMs in a 24-well plate and allow them to adhere.
-
Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Pre-treat the cells with various concentrations of rociletinib or vehicle control for 1 hour.
-
Activate the NLRP3 inflammasome by adding nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) for 30-60 minutes.
-
Collect the cell culture supernatants to measure secreted IL-1β by ELISA.
-
Lyse the cells to prepare protein lysates for Western blot analysis.
-
Perform Western blotting to detect the cleaved forms of caspase-1 (p20) and IL-1β (p17) in the cell lysates and/or supernatants, which are markers of inflammasome activation.
Signaling Pathways and Experimental Workflows
NEK7-Mediated NLRP3 Inflammasome Activation
Caption: NEK7 in the NLRP3 inflammasome pathway.
Experimental Workflow for Characterizing a NEK7 Inhibitor
Caption: Workflow for NEK7 inhibitor characterization.
Logical Relationship of NEK7's Dual Functions
References
- 1. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological and Pathological Roles of Mammalian NEK7 [frontiersin.org]
- 3. What are NEK7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Nek6 and Nek7 Protein Kinases Are Required for Robust Mitotic Spindle Formation and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. NEK7: a potential therapy target for NLRP3-related diseases [jstage.jst.go.jp]
- 8. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe Rociletinib | Chemical Probes Portal [chemicalprobes.org]
Unraveling the Network: A Technical Guide to the Downstream Targets of NEK7 Kinase
For Immediate Release
A Deep Dive into the Cellular Roles of NEK7 Kinase for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known downstream targets of the NIMA-related kinase 7 (NEK7), a crucial regulator of diverse cellular processes. This document summarizes key quantitative data, details experimental methodologies for target identification and validation, and visually represents the signaling pathways and experimental workflows involving NEK7.
Introduction to NEK7 Kinase
NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that plays pivotal roles in both cell division and innate immunity.[1] Its functions are critical for maintaining cellular homeostasis, and its dysregulation has been implicated in various diseases, including cancer and inflammatory disorders.[2][3] Understanding the downstream effectors of NEK7 is paramount for elucidating its mechanisms of action and for the development of targeted therapeutics. This guide focuses on the direct and indirect downstream targets of NEK7, primarily in the context of NLRP3 inflammasome activation and mitosis.
Downstream Targets of NEK7 Kinase
The downstream targets of NEK7 are proteins that are either directly phosphorylated by NEK7 or are part of a protein complex that is regulated by NEK7's presence. These interactions are crucial for the execution of its cellular functions.
Role in NLRP3 Inflammasome Activation
NEK7 is an essential mediator of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines.[4] NEK7 acts as a direct binding partner of NLRP3, a function that is independent of its kinase activity.[5] This interaction is a critical step for the assembly and activation of the inflammasome complex.[5][6]
Key Downstream Target in Inflammasome Activation:
| Target | Interaction Type | Cellular Process | Quantitative Data |
| NLRP3 | Direct Binding | Inflammasome Assembly and Activation | Dissociation constant (Kd) of 78.9 ± 38.5 nM between NLRP3 and NEK7[7] |
| NLRP1 | Direct Binding | Inflammasome Activation | Co-immunoprecipitation studies confirm interaction[8] |
Role in Mitosis and Cytokinesis
NEK7 is a critical regulator of mitotic progression, involved in processes such as centrosome duplication, spindle formation, and cytokinesis.[1][9] Its kinase activity is essential for these functions, where it phosphorylates various substrates to ensure the fidelity of cell division.
Key Downstream Targets in Mitosis:
| Target | Phosphorylation Site | Cellular Process | Supporting Evidence |
| TRF1 | Ser114 | Telomere protection from oxidative DNA damage | NEK7 phosphorylation of TRF1 at Ser114 prevents its ubiquitination and degradation[10][11] |
| EML4 | Ser144, Ser146 | Chromosome congression | Phosphorylation by NEK7 reduces EML4's affinity for microtubules, promoting mitotic spindle dynamics[12] |
| RGS2 | Not specified | Mitotic spindle organization | NEK7 binds to and phosphorylates RGS2, leading to its localization to the mitotic spindle[2][3] |
| Cortactin | Not specified | Cell migration | NEK7 phosphorylates cortactin in its F-actin-binding region, modulating actin architecture |
| Microtubules (α- and β-tubulin) | Not specified | Microtubule dynamics | NEK7 phosphorylates α- and β-tubulin in vitro and regulates microtubule dynamic instability[6][13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for a deeper understanding of NEK7's functions. The following diagrams were generated using Graphviz (DOT language) to illustrate these processes.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research on NEK7. The following sections outline key experimental protocols.
Immunoprecipitation-Mass Spectrometry (IP-MS) for NEK7 Interactors
This protocol is designed to identify proteins that interact with endogenous or overexpressed NEK7 in a cellular context.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-NEK7 antibody (or anti-tag antibody for tagged NEK7)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash with ice-cold PBS and lyse the cells on ice with lysis buffer.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysate with an anti-NEK7 antibody overnight at 4°C with gentle rotation.
-
Bead Binding: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel digestion or on-bead digestion).
-
Mass Spectrometry: Analyze the peptide mixture using LC-MS/MS to identify the proteins that co-immunoprecipitated with NEK7.[14][15]
In Vitro Kinase Assay for NEK7 Substrate Validation
This protocol is used to determine if a candidate protein is a direct substrate of NEK7's kinase activity.
Materials:
-
Recombinant active NEK7 kinase
-
Purified candidate substrate protein
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (including [γ-32P]ATP for radioactive detection or "cold" ATP for other methods)
-
SDS-PAGE reagents
-
Autoradiography film or phosphospecific antibodies
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant NEK7, the candidate substrate protein, and kinase reaction buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP. For radioactive assays, include [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling the sample.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection:
-
Radioactive Method: Dry the gel and expose it to autoradiography film to detect the incorporation of 32P into the substrate.[16]
-
Non-Radioactive Method: Transfer the proteins to a membrane and probe with a phosphospecific antibody that recognizes the phosphorylated form of the substrate. Alternatively, phosphorylation can be detected by a mobility shift on the gel or by mass spectrometry.[17][18]
-
Conclusion and Future Directions
NEK7 kinase is a multifaceted protein with critical roles in both inflammation and cell division. The identification of its downstream targets, such as NLRP3, TRF1, and EML4, has significantly advanced our understanding of its cellular functions. The methodologies outlined in this guide provide a framework for the continued exploration of the NEK7 interactome and its substrates. Future research, particularly large-scale phosphoproteomic screens, will be instrumental in uncovering the full spectrum of NEK7's downstream effectors, paving the way for novel therapeutic strategies targeting NEK7-driven pathologies.
References
- 1. Cell cycle regulation by the NEK family of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Pathological Roles of Mammalian NEK7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological and Pathological Roles of Mammalian NEK7 [frontiersin.org]
- 4. Role of NEK7 Protein in NLRP3 Inflammasome Activation and Inflammation - Yuan He [grantome.com]
- 5. Nek7 is an essential mediator of NLRP3 activation downstream of potassium efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. NEK7 is required for G1 progression and procentriole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 11. Nek7 Protects Telomeres from Oxidative DNA Damage by Phosphorylation and Stabilization of TRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitotic phosphorylation by NEK6 and NEK7 reduces the microtubule affinity of EML4 to promote chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nek7 kinase accelerates microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the Human NEK7 Interactome Suggests Catalytic and Regulatory Properties Distinct from Those of NEK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 16. In vitro kinase assay and mass spectrometry [bio-protocol.org]
- 17. In vitro kinase assay [protocols.io]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: Nek7-IN-1 and its Effect on IL-1β Secretion
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. A key regulator of NLRP3 activation is the serine/threonine kinase, NIMA-related kinase 7 (Nek7). The interaction between Nek7 and the leucine-rich repeat domain of NLRP3 is an essential step for the assembly and activation of the inflammasome complex, leading to caspase-1-mediated maturation and secretion of the potent pro-inflammatory cytokine, Interleukin-1β (IL-1β). Consequently, inhibition of the Nek7-NLRP3 interaction presents a promising therapeutic strategy for mitigating NLRP3-driven inflammation. This technical guide provides a comprehensive overview of Nek7-IN-1, a potent small molecule inhibitor of Nek7, and its effect on IL-1β secretion. It includes available quantitative data, a detailed experimental protocol for assessing inhibitor activity, and visualizations of the relevant biological pathway and experimental workflow.
Quantitative Data for this compound
This compound, also referred to as Compound I-15, has been identified as a potent inhibitor of both Nek7 kinase activity and subsequent IL-1β release. The following table summarizes the available quantitative data for this compound.
| Compound Name | Target | IC50 (Nek7 Kinase Assay) | IC50 (IL-1β Release) | Chemical Formula | Molecular Weight | CAS Number |
| This compound | Nek7 | <100 nM | <50 nM | C30H34F4N8O2 | 614.64 | 2738569-12-3 |
Table 1: Summary of quantitative data for this compound.
Signaling Pathway and Point of Inhibition
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces a conformational change in NLRP3. This is where Nek7 plays its crucial role. Nek7 binds to the leucine-rich repeat (LRR) domain of activated NLRP3, acting as a scaffold to facilitate the oligomerization of the NLRP3 inflammasome. This complex then recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its auto-activation. Active caspase-1 then cleaves pro-IL-1β into its mature, secretable form. This compound exerts its inhibitory effect by preventing the crucial interaction between Nek7 and NLRP3, thereby halting the assembly of the inflammasome and subsequent IL-1β secretion.
Experimental Protocols
The following is a representative, detailed protocol for an in vitro assay to determine the efficacy of a Nek7 inhibitor, such as this compound, in suppressing NLRP3-dependent IL-1β secretion from human monocytic THP-1 cells.
4.1 Materials and Reagents
-
Cell Line: Human monocytic THP-1 cell line (ATCC® TIB-202™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).
-
Priming Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
NLRP3 Activator: Nigericin sodium salt or ATP.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plates: Sterile 96-well flat-bottom cell culture plates.
-
Detection Kit: Human IL-1β ELISA kit.
-
Other Reagents: DMSO (cell culture grade), sterile phosphate-buffered saline (PBS).
4.2 Step-by-Step Procedure
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in suspension in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
To differentiate monocytes into macrophage-like cells, seed the THP-1 cells into a 96-well plate at a density of 1x10^5 cells per well in 100 µL of culture medium containing 100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for adherence and differentiation. After incubation, gently aspirate the PMA-containing medium and wash the adherent cells once with 200 µL of sterile PBS. Add 100 µL of fresh, PMA-free culture medium and rest the cells for 24 hours.
-
-
Priming:
-
Prepare a working solution of LPS in culture medium at a concentration of 1 µg/mL.
-
Aspirate the medium from the differentiated THP-1 cells and add 100 µL of the LPS-containing medium to each well (except for the unstimulated control wells).
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. This step primes the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
During the LPS priming, prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity. A typical concentration range to test for IC50 determination would be from 1 nM to 10 µM.
-
After the priming step, add 50 µL of the diluted this compound or vehicle (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Inflammasome Activation:
-
Prepare a working solution of Nigericin (e.g., 10 µM final concentration) or ATP (e.g., 5 mM final concentration) in culture medium.
-
Add 50 µL of the NLRP3 activator to the wells. The final volume in each well should now be 200 µL.
-
Incubate for 1-2 hours for Nigericin or 30-60 minutes for ATP at 37°C.
-
-
Sample Collection and Analysis:
-
After the activation step, centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet any detached cells.
-
Carefully collect the cell culture supernatants without disturbing the cell monolayer.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Experimental Workflow Visualization
The following diagram outlines the key steps of the in vitro IL-1β secretion assay.
The Role of NEK7 in Inflammatory Diseases: A Technical Guide for Researchers and Drug Development Professionals
Abstract
NIMA-related kinase 7 (NEK7) has emerged as a critical regulator of inflammatory signaling, primarily through its essential role in the activation of the NLRP3 inflammasome. Dysregulation of the NEK7-NLRP3 axis is implicated in a wide range of inflammatory and autoimmune diseases, making NEK7 a compelling therapeutic target. This technical guide provides an in-depth overview of the function of NEK7 in inflammatory diseases, focusing on its molecular mechanisms, involvement in various pathologies, and key experimental methodologies for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target the NEK7 pathway.
Introduction to NEK7 and its Function
NEK7 is a serine/threonine kinase belonging to the Never in Mitosis A (NIMA)-related kinase family. While initially characterized for its role in cell cycle progression, specifically in mitotic spindle formation and cytokinesis, recent research has unveiled a non-mitotic function of NEK7 as a crucial component of the innate immune system. Under normal physiological conditions, NEK7 is maintained at a low activity state.[1][2] However, its expression can be abnormally increased under pathological conditions, contributing to the progression of various chronic inflammatory diseases and tumors.[1][2]
The primary inflammatory function of NEK7 is its indispensable role in the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4][5] This process is fundamental to the inflammatory response against a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3]
The Molecular Mechanism of NEK7 in NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2). NEK7's critical intervention occurs during the activation step.
-
Priming (Signal 1): This initial step is triggered by microbial components or endogenous molecules that activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[6]
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, viral RNA, and crystalline substances, can provide the second signal.[6][7] This signal leads to cellular events such as potassium (K+) efflux, reactive oxygen species (ROS) production, and lysosomal destabilization.[3][6]
NEK7 acts as a direct downstream effector of potassium efflux.[3][8] The decrease in intracellular potassium concentration is a key event that promotes the interaction between NEK7 and the leucine-rich repeat (LRR) domain of NLRP3.[3][4] This interaction is essential for the conformational change in NLRP3, which licenses its oligomerization and the subsequent assembly of the full inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[3][7][9] This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[10] It is important to note that the kinase activity of NEK7 appears to be dispensable for NLRP3 inflammasome activation; instead, it functions as a scaffold.[3][11]
Signaling Pathway Diagram
Caption: NEK7-NLRP3 Inflammasome Activation Pathway.
Role of NEK7 in Specific Inflammatory Diseases
The pivotal role of NEK7 in NLRP3 inflammasome activation links it to a variety of inflammatory conditions.
-
Gout: This autoinflammatory arthritis is caused by the deposition of monosodium urate (MSU) crystals in the joints. MSU crystals are potent activators of the NLRP3 inflammasome. Studies have shown that NEK7 and NLRP3 mRNA expression are upregulated in patients with gout.[9]
-
Atherosclerosis: Chronic inflammation is a key driver of atherosclerosis. The NLRP3 inflammasome is implicated in the development of atherosclerotic plaques.
-
Type 2 Diabetes: Low-grade chronic inflammation is a hallmark of type 2 diabetes. The NEK7/NLRP3 inflammasome pathway is thought to be involved in the pathogenesis of diabetic lower extremity arterial disease.[12][13] Studies have shown that NEK7 is overexpressed in patients and rat models of type 2 diabetes.[14]
-
Neurodegenerative Diseases: Neuroinflammation is a common feature of diseases like Alzheimer's and multiple sclerosis. The NLRP3 inflammasome is activated in the central nervous system in these conditions, and NEK7 is required for this activation.
-
Inflammatory Bowel Disease (IBD): In IBD, NEK7 and NLRP3 inflammasome components are upregulated in inflamed intestinal tissues.[7][15] NEK7 interacts with NLRP3 to modulate pyroptosis in IBD.[5][7][8][15]
-
Rheumatoid Arthritis (RA): RA is a chronic autoimmune disease characterized by joint inflammation. Targeting the NEK7-NLRP3 interaction is being explored as a therapeutic strategy for RA.[16][17][18]
Quantitative Data on NEK7 in Inflammatory Diseases
The following tables summarize key quantitative data from various studies, highlighting the significance of NEK7 in inflammatory conditions.
Table 1: NEK7-NLRP3 Interaction and Expression in Inflammatory Conditions
| Parameter | Finding | Disease/Model | Reference |
| Binding Affinity (Kd) | 78.9 ± 38.5 nM | In vitro (recombinant proteins) | [4] |
| mRNA Expression | Upregulated | Gout patients | [9] |
| mRNA & Protein Expression | Upregulated | Inflammatory Bowel Disease tissues | [7][15] |
| Protein Expression | Increased | Vascular cells of diabetic foot patients | [13][19] |
| mRNA Expression | Overexpressed | Type 2 Diabetes patients and rat models | [14] |
| mRNA Expression | Overexpressed | Pregnant women with Gestational Diabetes | [20] |
Table 2: Effect of NEK7 Inhibition/Deficiency on Inflammatory Cytokines
| Condition/Model | Intervention | Cytokine Measured | Result | Reference |
| Gout Mouse Model | SLC3037 (NEK7 inhibitor) | IL-1β in footpad | 442.31 ± 46.46 pg/ml (MSU+PBS) vs. 280.30 ± 31.88 pg/ml (MSU+SLC3037) | [21] |
| ApoE-deficient mice (Atherosclerosis) | IL-1β deficiency | IL-18 | Levels are correlated with atherosclerotic plaques | [22][23][24][25] |
| Diabetic Lower Extremity Arterial Disease | - | Serum IL-1β | Significantly increased in patients | [12] |
| Diabetic Lower Extremity Arterial Disease | - | Serum IL-18 | Significantly higher in patients | [12] |
Experimental Protocols for Studying NEK7
Investigating the role of NEK7 in inflammation requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-immunoprecipitation (Co-IP) to Detect NEK7-NLRP3 Interaction
This protocol is for the immunoprecipitation of endogenous protein complexes.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional):
-
Add protein A/G agarose (B213101) or magnetic beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and discard them. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody specific for the "bait" protein (e.g., anti-NLRP3) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in 1X Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the "prey" protein (e.g., anti-NEK7) and the "bait" protein as a control.
-
Western Blot Analysis of Inflammasome Components
-
Sample Preparation: Prepare cell lysates and/or collect cell culture supernatants as described in the Co-IP protocol. For supernatants, proteins may need to be concentrated.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NEK7, NLRP3, Caspase-1 (p20 subunit for active form), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β Quantification
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for IL-1β overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of recombinant IL-1β standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
shRNA-Mediated Knockdown of NEK7 in Macrophages
-
shRNA Vector Preparation: Design and clone shRNA sequences targeting NEK7 into a lentiviral vector.
-
Lentivirus Production: Co-transfect the shRNA-containing lentiviral vector and packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titration: Harvest the lentiviral particles from the cell culture supernatant and determine the viral titer.
-
Transduction of Macrophages:
-
Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages).
-
Transduce the cells with the lentiviral particles at an appropriate multiplicity of infection (MOI) in the presence of polybrene.
-
Incubate for 24-48 hours.
-
-
Selection and Validation:
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), select for transduced cells.
-
Validate the knockdown efficiency by measuring NEK7 mRNA (qRT-PCR) and protein (Western blot) levels.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for Studying NEK7.
NEK7 as a Therapeutic Target in Drug Development
The specificity of NEK7's interaction with NLRP3 makes it an attractive target for the development of novel anti-inflammatory therapeutics.[3] Inhibiting the NEK7-NLRP3 interaction offers a more targeted approach compared to broadly suppressing inflammation, which can have significant side effects. Several strategies are being explored:
-
Small Molecule Inhibitors: Development of small molecules that directly bind to NEK7 or NLRP3 to disrupt their interaction.[14][21][26]
-
NEK7 Degraders: Utilizing technologies like proteolysis-targeting chimeras (PROTACs) to induce the degradation of NEK7.
-
Gene Silencing: Therapeutic approaches based on siRNA or shRNA to reduce NEK7 expression.
These approaches hold promise for treating a wide array of NLRP3-mediated inflammatory diseases.[15][27]
Conclusion
NEK7 has been firmly established as a key player in the inflammatory response through its essential scaffolding role in the activation of the NLRP3 inflammasome. Its involvement in a multitude of inflammatory diseases underscores its importance as a potential therapeutic target. A thorough understanding of its molecular mechanisms and the application of robust experimental methodologies are crucial for advancing research and developing novel therapies aimed at the NEK7-NLRP3 axis. This guide provides a foundational resource for professionals in the field to explore the multifaceted role of NEK7 in inflammation and to contribute to the development of next-generation anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Human NEK7 Interactome Suggests Catalytic and Regulatory Properties Distinct from Those of NEK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEK7 interacts with NLRP3 to modulate the pyroptosis in inflammatory bowel disease via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of the NEK7/NLRP3 inflammasome pathway in patients with diabetic lower extremity arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of the NEK7/NLRP3 inflammasome pathway in patients with diabetic lower extremity arterial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Micro-ribonucleic acid-23a-3p prevents the onset of type 2 diabetes mellitus by suppressing the activation of nucleotide-binding oligomerization-like receptor family pyrin domain containing 3 inflammatory bodies-caused pyroptosis through negatively regulating NIMA-related kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NEK7 interacts with NLRP3 to modulate the pyroptosis in inflammatory bowel disease via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery and Development of NLRP3 Inhibitors Targeting the LRR Domain to Disrupt NLRP3-NEK7 Interaction for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. NEK7-mediated activation of NLRP1 and NLRP3 inflammasomes in the progression of Gestational Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of interleukin-17 and interleukin-18 levels in animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. IL–1β and IL–18: inflammatory markers or mediators of hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lack of interleukin-1beta decreases the severity of atherosclerosis in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Modulation of IL-1, IL-6 and IL-18 cytokine signaling in animal models of atherosclerosis | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 26. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
NEK7: A Pivotal Kinase in Cancer Cell Proliferation and a Promising Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis and cytokinesis. Emerging evidence has firmly implicated its dysregulation in the proliferation and progression of numerous human cancers. This technical guide provides a comprehensive overview of the current understanding of NEK7's involvement in oncology, with a specific focus on its role in cancer cell proliferation. We delve into the molecular signaling pathways governed by NEK7, present quantitative data on its expression and functional impact in various malignancies, and provide detailed experimental methodologies for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of cancer and develop novel therapeutic interventions targeting NEK7.
Introduction
The NIMA-related kinase (NEK) family, comprising 11 members in mammals, is integral to the precise control of the cell cycle.[1] Among them, NEK7 has been identified as a key regulator of mitotic events, including centrosome separation and spindle formation.[1] Its activity is tightly regulated, peaking during mitosis and remaining low during interphase.[2] However, in a multitude of cancers, this regulatory balance is disrupted, leading to the overexpression of NEK7. This aberrant expression is not merely a correlative finding but has been shown to be a driving force behind uncontrolled cancer cell proliferation, invasion, and metastasis, often correlating with poor patient prognosis.[3][4] This guide will explore the multifaceted role of NEK7 in cancer, highlighting its potential as a therapeutic target.
NEK7 Expression and Clinical Significance in Cancer
Elevated expression of NEK7 is a common feature across a wide range of cancers. Quantitative analyses from patient cohorts and cancer cell lines consistently demonstrate a significant upregulation of NEK7 at both the mRNA and protein levels in tumor tissues compared to their normal counterparts. This overexpression is often associated with more aggressive tumor phenotypes and unfavorable clinical outcomes.
Quantitative Data on NEK7 Overexpression
The following tables summarize key quantitative data on NEK7 expression and its prognostic significance in various cancers.
| Cancer Type | Fold Change (Tumor vs. Normal) | Method | Reference |
| Gastric Cancer | Upregulated ( | LogFC | > 1) |
| Hepatocellular Carcinoma (HCC) | Significantly Upregulated | qRT-PCR | [4][5] |
| ~22-fold (HepG2), ~9-fold (Hep3B), ~11-fold (Huh7), ~13-fold (SMMC7721) vs. LO2 | qRT-PCR | [4] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Significantly Upregulated | Bioinformatics (TCGA, ICGC), IHC | [3][6] |
| Retinoblastoma | Commonly Upregulated | RT-qPCR, Western Blot | [7] |
| Esophageal Cancer | Significantly Increased | RNA Sequencing, RT-PCR | [8] |
Table 1: Quantitative Analysis of NEK7 Overexpression in Human Cancers. This table highlights the significant upregulation of NEK7 expression in various tumor types compared to normal tissues, as determined by different molecular techniques.
Correlation of NEK7 Expression with Clinicopathological Features and Patient Survival
High NEK7 expression is not only a molecular hallmark of many cancers but also a strong predictor of disease progression and poor patient outcomes.
| Cancer Type | Correlation with Clinicopathological Features | Patient Survival Outcome (High NEK7 Expression) | Hazard Ratio (HR) | Reference |
| Gastric Cancer | Late T-stage, High pathological grade | Poor Prognosis | > 1 | [1] |
| Hepatocellular Carcinoma (HCC) | Tumor number, Tumor diameter, Adjacent organ invasion, High tumor grade, Advanced TNM stage | Poor 5-year survival | > 1 | [4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Advanced T stage, Poorly differentiated grade, Lymphatic invasion | Worse Overall and Disease-Free Survival | 2.175 | [3][6] |
| Kidney Renal Papillary Carcinoma | - | Negative Correlation | > 1 | [9] |
| Liver Hepatocellular Carcinoma | - | Negative Correlation | > 1 | [9] |
| Pancreatic Ductal Carcinoma | - | Negative Correlation | > 1 | [9] |
| Rectum Adenocarcinoma | - | Negative Correlation | > 1 | [9] |
| Stomach Adenocarcinoma | - | Negative Correlation | > 1 | [9] |
| Thyroid Carcinoma | - | Negative Correlation | > 1 | [9] |
| Head and Neck Squamous Cell Carcinoma | - | Positive Correlation | < 1 | [9] |
| Kidney Renal Clear Cell Carcinoma | - | Positive Correlation | < 1 | [9] |
| Sarcoma | - | Positive Correlation | < 1 | [9] |
Table 2: Clinicopathological and Prognostic Significance of High NEK7 Expression in Cancer. This table summarizes the correlation of high NEK7 expression with aggressive tumor characteristics and its impact on patient survival across different malignancies.
Molecular Mechanisms of NEK7 in Cancer Cell Proliferation
NEK7 promotes cancer cell proliferation through its canonical role in mitosis and its more recently discovered involvement in inflammatory signaling pathways that can contribute to tumorigenesis.
The Mitotic Pathway: NEK9-NEK7-KIF11 Axis
During the G2/M transition of the cell cycle, NEK7 is activated through phosphorylation by NEK9.[1] Activated NEK7 then phosphorylates several downstream substrates crucial for mitotic progression. One of the key substrates is the kinesin motor protein KIF11 (also known as Eg5).[1][10] Phosphorylation of KIF11 by NEK7 is essential for its localization to the centrosome and its motor activity, which is required for the separation of centrosomes and the establishment of a bipolar spindle.[10][11] In cancer cells with high NEK7 expression, this pathway is hyperactivated, leading to accelerated and often erroneous mitotic progression, a hallmark of cancer.
Figure 1: NEK9-NEK7-KIF11 Mitotic Signaling Pathway. This diagram illustrates the activation of NEK7 by NEK9 and the subsequent phosphorylation of KIF11, leading to mitotic progression and cancer cell proliferation.
The Inflammasome Pathway: NEK7-NLRP3 Axis
Beyond its mitotic functions, NEK7 is a critical component of the NLRP3 inflammasome, a multiprotein complex that mediates inflammatory responses.[12][13][14] NEK7 directly binds to the leucine-rich repeat (LRR) domain of NLRP3 in a kinase-independent manner, an interaction that is essential for NLRP3 inflammasome assembly and activation.[13][14] While the primary role of the inflammasome is in immunity, chronic inflammation is a known driver of cancer. In some cancer contexts, the NEK7-NLRP3 axis can contribute to a pro-tumorigenic microenvironment. For instance, in esophageal cancer, NEK7 interacts with NLRP3 to promote the expression of PD-L1, a key immune checkpoint protein that helps cancer cells evade the immune system.[8] Furthermore, in hepatocellular carcinoma, NEK7's interaction with the pyroptosis effector GSDMD, downstream of NLRP3, has been implicated in tumor progression.[2][5]
Figure 2: NEK7-NLRP3 Inflammasome Pathway in Cancer. This diagram shows the interaction of NEK7 with NLRP3, leading to inflammasome activation and downstream effects on immune evasion and tumor progression in specific cancers.
Functional Consequences of NEK7 Inhibition in Cancer Cells
The critical role of NEK7 in cancer cell proliferation makes it an attractive target for therapeutic intervention. Numerous studies have demonstrated that the inhibition of NEK7, primarily through RNA interference, leads to potent anti-cancer effects in vitro and in vivo.
| Cancer Type | Inhibition Method | In Vitro Effects | In Vivo Effects (Xenograft Models) | Reference |
| Gastric Cancer | shRNA | Inhibition of proliferation, G1/S arrest | Reduced tumor growth | [1] |
| Hepatocellular Carcinoma (HCC) | shRNA | Decreased cell viability, migration, and invasion | Reduced tumor formation and liver metastasis | [2] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | siRNA | Decreased cell viability, migration, invasion, and adhesion | Reduced liver metastasis | [3] |
| Retinoblastoma | shRNA | Inhibition of cell growth (up to 75.9%), impaired colony formation, G0/G1 arrest | Not reported | [7] |
| Esophageal Cancer | shRNA | Reduced cell viability, migration, and invasion; enhanced apoptosis | Reduced tumor size and volume; improved survival | [8] |
Table 3: Functional Effects of NEK7 Inhibition in Cancer Models. This table summarizes the anti-proliferative and anti-metastatic effects observed upon NEK7 knockdown in various cancer cell lines and animal models.
Experimental Protocols for Studying NEK7
This section provides an overview of the key experimental methodologies used to investigate the role of NEK7 in cancer.
NEK7 Knockdown using siRNA
Small interfering RNA (siRNA) is a common method to transiently silence NEK7 expression in cancer cell lines to study its function.
Figure 3: Experimental Workflow for siRNA-mediated NEK7 Knockdown. This flowchart outlines the key steps for transiently silencing NEK7 expression in cultured cancer cells to assess its functional role.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute NEK7-specific siRNA and a non-targeting control siRNA separately in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 2000 or RNAiMAX) in serum-free medium.[8][15] Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and gently mix.
-
Incubation: Incubate the cells for 24 to 72 hours, depending on the cell type and the desired duration of knockdown.
-
Validation of Knockdown: Harvest cells to assess NEK7 mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm the efficiency of silencing.
-
Functional Assays: Utilize the NEK7-depleted cells for various functional assays, such as proliferation (MTT, CCK-8), migration (transwell), and cell cycle analysis (flow cytometry).
Western Blotting for NEK7 Protein Expression
Western blotting is used to detect and quantify the levels of NEK7 protein in cell lysates or tissue extracts.
Protocol Outline:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate denatured protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NEK7 overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensity using software like ImageJ.[8]
Immunohistochemistry (IHC) for NEK7 in Tumor Tissues
IHC allows for the visualization of NEK7 protein expression and its localization within the context of tumor tissue architecture.
Protocol Outline:
-
Tissue Preparation: Fix paraffin-embedded tumor tissue sections on slides and deparaffinize and rehydrate them.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen sites.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the tissue sections with a primary antibody against NEK7.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei and mount with a coverslip.
-
Microscopic Analysis: Examine the stained slides under a microscope to assess the intensity and localization of NEK7 staining.
Future Directions and Therapeutic Implications
The compelling evidence linking NEK7 to cancer cell proliferation has established it as a promising target for anti-cancer drug development. The development of small molecule inhibitors that can selectively target the ATP-binding pocket of NEK7 is an active area of research.[17] Such inhibitors could potentially arrest the cell cycle and induce apoptosis specifically in rapidly dividing cancer cells.[9] Furthermore, targeting the NEK7-NLRP3 interaction is another emerging therapeutic strategy, particularly for cancers where inflammation and immune evasion play a significant role.[8]
Conclusion
NEK7 is a key player in the machinery of cancer cell proliferation. Its overexpression in a wide array of tumors and its correlation with poor prognosis underscore its clinical relevance. The elucidation of its roles in both mitotic progression and inflammasome signaling has provided a deeper understanding of its contribution to tumorigenesis. The data and methodologies presented in this guide highlight the importance of NEK7 as a subject of continued research and a high-potential target for the development of novel and effective cancer therapies.
References
- 1. NEK7 promotes gastric cancer progression as a cell proliferation regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of NEK7 Suppressed Hepatocellular Carcinoma Progression by Mediating Cancer Cell Pyroptosis [frontiersin.org]
- 3. NEK7 Promotes Pancreatic Cancer Progression And Its Expression Is Correlated With Poor Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nek7 is overexpressed in hepatocellular carcinoma and promotes hepatocellular carcinoma cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NEK7 Suppressed Hepatocellular Carcinoma Progression by Mediating Cancer Cell Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NEK7 Promotes Pancreatic Cancer Progression And Its Expression Is Correlated With Poor Prognosis [frontiersin.org]
- 7. Downregulation of NIMA-related kinase-7 inhibits cell proliferation by inducing cell cycle arrest in human retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown NEK7 stimulates anti-tumor immune responses by NLRP3/PD-L1 signaling in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEK Family Review and Correlations with Patient Survival Outcomes in Various Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nek7 is an essential mediator of NLRP3 activation downstream of potassium efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NLRP3 activation and mitosis are mutually exclusive events coordinated by NEK7, a new inflammasome component - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NEK7 is an essential mediator of NLRP3 activation downstream of potassium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. NEK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Nek7 conformational flexibility and inhibitor binding probed through protein engineering of the R-spine - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of NEK7-IN-1 Binding to NEK7: A Technical Guide
This technical guide provides an in-depth analysis of the structural basis for the interaction between the inhibitor NEK7-IN-1 and its target, the NIMA-related kinase 7 (NEK7). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological pathways and workflows involved.
Introduction to NEK7
NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that plays a crucial role in multiple cellular processes, including mitotic spindle assembly, cell cycle progression, and microtubule organization.[1][2][3] More recently, NEK7 has been identified as an essential mediator for the activation of the NLRP3 inflammasome, a key component of the innate immune system.[2][3][4] Given its dual roles in mitosis and inflammation, aberrant NEK7 activity is implicated in diseases such as cancer and inflammatory disorders, making it a compelling target for therapeutic intervention.[2][4][5]
The human NEK7 protein is composed of a single kinase domain, which consists of a smaller N-terminal lobe and a larger, predominantly α-helical C-terminal lobe.[2] The ATP-binding pocket is located in the cleft between these two lobes.[2] The crystal structure of inactive NEK7 reveals an autoinhibited conformation, where Tyr97 points into the active site, blocking its function.[2] Activation of NEK7 can be triggered by its interaction with the C-terminal domain of NEK9, which induces a back-to-back dimerization that releases this autoinhibition.[2][6][7][8]
Quantitative Data: Inhibitor Potency and Binding Affinity
The development of specific NEK7 inhibitors is a key focus for treating NLRP3-related diseases.[4] Below is a summary of the available quantitative data for this compound and other relevant inhibitors.
| Compound | Assay Type | Target/Process | IC50 / KD | Reference |
| This compound | Kinase Inhibition | NEK7 | < 100 nM | [9] |
| This compound | IL-1β Release Inhibition | NLRP3 Inflammasome | < 50 nM | [9] |
| Rociletinib (ROC) | IL-1β Release Inhibition (MSU-induced) | NLRP3 Inflammasome | ~0.47 µM | [10] |
| Rociletinib (ROC) | IL-1β Release Inhibition (ATP-induced) | NLRP3 Inflammasome | ~0.84 µM | [10] |
| Rociletinib (ROC) | Binding Affinity (MST) | NEK7 | ~6.7 µM | [11] |
| NEK7 Binding | Binding Affinity (MST) | NLRP3 | 78.9 ± 38.5 nM | [12][13] |
Structural Basis of Inhibitor Binding
While a specific co-crystal structure of NEK7 with this compound is not publicly available, analysis of existing NEK7 structures and its interactions with other molecules provides significant insight into the probable binding mechanism.
The ATP-Binding Pocket: Like most kinase inhibitors, this compound is expected to bind within the ATP-binding pocket located in the cleft between the N- and C-lobes of the kinase domain.[2]
Covalent Inhibition as a Model: The study of other NEK7 inhibitors, such as Rociletinib (ROC), offers a valuable model. ROC has been identified as a covalent inhibitor that binds to the Cysteine 79 (Cys79) residue of NEK7.[10][11] This interaction is mediated by its reactive α, β-unsaturated carbonyl group and effectively blocks the interaction between NEK7 and NLRP3, thereby inhibiting inflammasome assembly.[10][11] This highlights a potential strategy for potent and specific NEK7 inhibition.
NEK7-NLRP3 Interaction Interface: The cryo-electron microscopy structure of the NEK7-NLRP3 complex reveals the key residues involved in their interaction. The C-terminal lobe of NEK7 nestles against both the leucine-rich repeat (LRR) and NACHT domains of NLRP3.[12][13] Key NEK7 residues at this interface include Q129, R131, and R136, which interact with the NLRP3 LRR domain.[12][13] An effective inhibitor like this compound likely disrupts this critical interaction surface, preventing the conformational changes required for NLRP3 inflammasome activation.
Signaling Pathways and Logical Workflows
Caption: NEK7 acts as a crucial licensing kinase for NLRP3 inflammasome activation.
Caption: NEK9 binding induces NEK7 dimerization, releasing autoinhibition for activation.
Caption: Logical workflow from protein production to 3D structure determination.
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. The following sections outline protocols for key experiments used to characterize the NEK7-inhibitor interaction.
This protocol is for determining the inhibitory activity (IC50) of a compound against NEK7 using a luminescence-based assay that measures ATP consumption.
-
Reagents and Materials :
-
Procedure :
-
Prepare a reaction mixture containing kinase assay buffer, 1.5 µM substrate peptide, and the desired concentration of the test inhibitor in a 25 µL volume.[14]
-
Add recombinant NEK7 enzyme (e.g., 250 nM) to the mixture.[14]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour, taking measurements every 2 minutes.[14]
-
After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and reflects the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol outlines the steps for determining the three-dimensional structure of NEK7 in complex with an inhibitor.
-
Protein Preparation and Complex Formation :
-
Crystallization :
-
Use the sitting-drop vapor diffusion method to screen for crystallization conditions.[14]
-
Mix the NEK7-inhibitor complex solution in a 1:1 ratio with the reservoir solution. A known condition for NEK7 is 20% (w/v) PEG 3350, 150 mM di-sodium DL-malate pH 7.0.[14]
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
-
Data Collection and Structure Determination :
-
Harvest the crystals using cryo-loops and flash-freeze them in liquid nitrogen after soaking in a cryoprotectant solution (e.g., reservoir solution with 25% glycerol).[14]
-
Expose the frozen crystal to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.[16]
-
Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.[16]
-
Solve the crystal structure using molecular replacement with a known NEK7 structure as a search model.
-
Build the atomic model of the NEK7-inhibitor complex into the electron density map and refine it to achieve the final high-resolution structure.[16]
-
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) of the interaction between an inhibitor and NEK7.
-
Reagents and Materials :
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 dextran (B179266) chip).[17]
-
Purified recombinant NEK7 (ligand).
-
Test inhibitor (analyte).
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 5.0).[18]
-
Running buffer (e.g., HBS-EP).[15]
-
Amine coupling kit (EDC, NHS, ethanolamine).[18]
-
-
Procedure :
-
Ligand Immobilization : Covalently immobilize NEK7 onto the sensor chip surface via amine coupling. Activate the surface with a 1:1 mixture of EDC/NHS, inject the NEK7 solution, and then deactivate any remaining active groups with ethanolamine.[18] A reference flow cell should be prepared similarly but without the ligand.
-
Analyte Injection : Prepare a series of dilutions of the inhibitor (analyte) in running buffer. The concentration range should typically span from 10-fold below to 10-fold above the expected dissociation constant (KD).[17]
-
Inject each analyte concentration over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[18] Record the binding response (in Resonance Units, RU) over time. This generates association phase data.
-
Dissociation : After the injection, allow the running buffer to flow over the chip to monitor the dissociation of the analyte from the ligand. This generates dissociation phase data.
-
Regeneration : If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte before the next injection.
-
Data Analysis : Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
References
- 1. NEK7: a potential therapy target for NLRP3-related diseases [jstage.jst.go.jp]
- 2. portlandpress.com [portlandpress.com]
- 3. captortherapeutics.com [captortherapeutics.com]
- 4. NEK7: a potential therapy target for NLRP3-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Mechanistic basis of Nek7 activati ... | Article | H1 Connect [archive.connect.h1.co]
- 7. [PDF] Mechanistic basis of Nek7 activation through Nek9 binding and induced dimerization | Semantic Scholar [semanticscholar.org]
- 8. Mechanistic basis of Nek7 activation through Nek9 binding and induced dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 13. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nek7 conformational flexibility and inhibitor binding probed through protein engineering of the R-spine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bot Verification [molecular-interactions.si]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. dhvi.duke.edu [dhvi.duke.edu]
The Critical Role of NEK7 in Inflammasome Activation: A Technical Guide to the Discovery and Development of Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 7 (NEK7) has emerged as a pivotal regulator of cellular inflammatory responses, primarily through its essential role in the activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. Consequently, NEK7 represents a compelling therapeutic target for the development of novel anti-inflammatory agents. This technical guide provides an in-depth overview of the discovery and development of selective NEK7 inhibitors, focusing on the underlying signaling pathways, experimental methodologies for inhibitor characterization, and a summary of current lead compounds.
The NEK7-NLRP3 Signaling Axis
NEK7 functions as a crucial downstream effector in the canonical NLRP3 inflammasome activation pathway. This process is typically initiated by two distinct signals: a priming signal and an activation signal.
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) engage Toll-like receptors (TLRs), leading to the activation of the NF-κB signaling pathway. This results in the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-interleukin-1β (pro-IL-1β).
Signal 2 (Activation): A diverse array of stimuli, such as ATP, nigericin (B1684572), or crystalline substances, triggers potassium (K+) efflux from the cell. This ionic imbalance is a critical event that licenses the interaction between NEK7 and the leucine-rich repeat (LRR) domain of NLRP3. The binding of NEK7 to NLRP3 is a prerequisite for the subsequent assembly of the full inflammasome complex, which includes the adaptor protein ASC and pro-caspase-1. This assembly facilitates the autocatalytic cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms for secretion.[1][2][3][4]
Discovery and Screening of Selective NEK7 Inhibitors
The identification of selective NEK7 inhibitors is a key objective in the development of targeted anti-inflammatory therapies. A typical workflow for the discovery and validation of these compounds involves a multi-step process, beginning with high-throughput screening and culminating in in vivo efficacy studies.
Quantitative Data for Selective NEK7 Inhibitors and Degraders
A growing number of small molecule inhibitors and molecular glue degraders targeting NEK7 have been identified. The following tables summarize the quantitative data for some of the most promising compounds.
Table 1: Selective NEK7 Inhibitors
| Compound | Type | Target | IC50 | Cell-based Potency | Reference |
| Rociletinib | Covalent Inhibitor | NEK7 | ~0.47 µM (MSU-induced IL-1β release) | ~0.84 µM (ATP-induced IL-1β release) | [5][6] |
| Berberine | Non-covalent Inhibitor | NEK7 | Not reported | Inhibits NEK7-NLRP3 interaction | [7][8][9] |
| Compound 51 | ATP-competitive Inhibitor | NEK7 (WT) | 79.01 µM | Not reported | [10] |
| JNK-IN-1 | ATP-competitive Inhibitor | NEK7 | >80% inhibition at 10 µM | Not reported | [11] |
| GSK-3 Inhibitor XIII | Non-competitive Inhibitor | NEK7 | >60% inhibition at 0.625 µM | Not reported | [12] |
Table 2: Selective NEK7 Molecular Glue Degraders
| Compound | Type | DC50 | Dmax | Cell-based Potency (IL-1β Inhibition) | Reference |
| LC-04-045 | Molecular Glue Degrader | 7 nM (MOLT-4 cells) | >90% | IC50 of 33.03 nM | [5][13] |
| NK-7-902 | Molecular Glue Degrader | 0.2 nM (human primary monocytes) | >95% | Partial inhibition | [1] |
| CPT-513 | Molecular Glue Degrader | Not reported | Almost complete degradation in vivo | Dose-dependent therapeutic effect in EAE model | [14][15] |
| CPT-101 | Molecular Glue Degrader | Not reported | Not reported | Not reported | [14] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of selective NEK7 inhibitors. Below are methodologies for key in vitro and cell-based assays.
NEK7 ADP-Glo™ Kinase Assay
This biochemical assay measures the enzymatic activity of NEK7 by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human NEK7 enzyme (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
NEK7 substrate (e.g., myelin basic protein)
-
Test compounds (dissolved in DMSO)
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase reaction buffer containing ATP and the NEK7 substrate at the desired concentrations.
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of 2X NEK7 enzyme solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
Cell-Based NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
This assay measures the ability of a compound to inhibit NEK7-dependent NLRP3 inflammasome activation in a cellular context by quantifying the release of mature IL-1β.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1 or J774A.1)
-
LPS (Lipopolysaccharide)
-
ATP or Nigericin
-
Test compounds (dissolved in DMSO)
-
Human or mouse IL-1β ELISA kit (Thermo Fisher Scientific, MP Biomedicals)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Priming:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Compound Treatment:
-
Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of the test compound.
-
Incubate for 1 hour.
-
-
Inflammasome Activation:
-
Add an NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), to the wells.
-
Incubate for an additional 1-2 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
IL-1β ELISA:
-
Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's protocol.[21][22][23][24][25] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Calculate the concentration of IL-1β in each sample using the standard curve.
-
Determine the percent inhibition of IL-1β release for each compound concentration and calculate the IC50 value.
-
Western Blot for NEK7 Degradation
This assay is used to assess the ability of molecular glue degraders to induce the degradation of NEK7 protein.
Materials:
-
Cell line expressing NEK7 (e.g., MOLT-4)
-
Test degrader compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against NEK7 (Cell Signaling Technology)
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Treat cells with varying concentrations of the degrader compound for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-NEK7 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of NEK7 degradation.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[15][26][27]
-
Conclusion
The discovery and development of selective NEK7 inhibitors and degraders hold significant promise for the treatment of a wide array of inflammatory diseases. A thorough understanding of the NEK7-NLRP3 signaling pathway, coupled with the application of robust and well-defined experimental protocols, is paramount to the successful identification and optimization of novel therapeutic candidates. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. Novartis discloses new molecular glue degrader against NEK7 | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 5. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine Directly Targets the NEK7 Protein to Block the NEK7-NLRP3 Interaction and Exert Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nek7 conformational flexibility and inhibitor binding probed through protein engineering of the R-spine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. portlandpress.com [portlandpress.com]
- 14. captortherapeutics.com [captortherapeutics.com]
- 15. captortherapeutics.com [captortherapeutics.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. ADP-Glo™ Kinase Assay [promega.com]
- 18. ADP-Glo(TM) Assay + NEK7 Kinase Enzyme System [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. mpbio.com [mpbio.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. NEK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 27. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Methodological & Application
Application Notes and Protocols for Nek7-IN-1 in Cellular Inflammasome Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating the inflammatory response to a wide array of microbial and endogenous danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention. Recent studies have identified NIMA-related kinase 7 (NEK7) as an essential mediator for the activation of the NLRP3 inflammasome. NEK7 acts as a crucial link downstream of potassium (K+) efflux, directly binding to the NLRP3 protein to facilitate its oligomerization and the subsequent assembly of the inflammasome complex. This complex formation leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, and induces a form of inflammatory cell death known as pyroptosis.
Nek7-IN-1 is a potent and specific inhibitor of NEK7. These application notes provide a detailed protocol for utilizing this compound in a cellular assay to investigate its inhibitory effects on NLRP3 inflammasome activation. The described methodologies are essential for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics targeting the Nek7-NLRP3 axis.
Data Presentation
The inhibitory activity of this compound and other exemplary Nek7 inhibitors on NLRP3 inflammasome activation can be quantified using various cellular assays. The following table summarizes key quantitative data for Nek7 inhibitors, providing a benchmark for experimental outcomes.
| Inhibitor/Degrader | Assay Readout | Cell Type | Activator(s) | IC50 / % Inhibition |
| This compound | IL-1β Release | Not Specified | Not Specified | <50 nM |
| Rociletinib | IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | Monosodium Urate (MSU) | ~0.47 µM[1] |
| Rociletinib | IL-1β Release | Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~0.84 µM[1] |
| CPT-635 & CPT-732 (Nek7 Degraders) | IL-1β Release | Not Specified | Not Specified | ~90% inhibition[2] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental design, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following protocols provide a detailed methodology for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in a cellular context.
Cell Culture and Differentiation (for THP-1 cells)
-
Cell Seeding: Seed human THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: To differentiate the monocytes into macrophage-like cells, add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Media Change: After incubation, gently aspirate the PMA-containing medium and replace it with 100 µL of fresh, PMA-free medium. Allow the cells to rest for 24 hours before proceeding with the assay.
Inflammasome Activation and Inhibition
-
Priming (Signal 1): Prime the differentiated THP-1 cells (or other suitable macrophages like murine bone marrow-derived macrophages, BMDMs) by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.[3][4]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete cell culture medium. After the LPS priming step, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.5%). Incubate for 1 hour at 37°C.[3]
-
Activation (Signal 2): To activate the NLRP3 inflammasome, add either Nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM to all wells, except for the negative control wells.[3][4]
-
Incubation: Incubate the plate for 1 hour at 37°C.
Readout Assays
-
Sample Collection: After the final incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for the measurement of secreted IL-1β.
-
ELISA Procedure: Perform the IL-1β ELISA using a commercially available kit, following the manufacturer's instructions.[3][5][6]
-
Briefly, coat the ELISA plate with a capture antibody.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add a streptavidin-HRP conjugate.
-
After another incubation and wash, add a TMB substrate and develop the color.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IL-1β in each sample based on the standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Assay Principle: This assay utilizes a specific caspase-1 substrate (e.g., Z-WEHD-aminoluciferin) which, when cleaved by active caspase-1, releases a substrate for luciferase, generating a luminescent signal proportional to caspase-1 activity.[7][8][9]
-
Procedure:
-
Use a commercial bioluminescent caspase-1 assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay) and follow the manufacturer's protocol.[8][9]
-
After the inflammasome activation step, add the Caspase-Glo® 1 reagent directly to the cell culture wells or to the collected supernatant.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: To ensure specificity, run a parallel set of samples with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[10] The net caspase-1 activity is the difference between the total luminescence and the luminescence in the presence of the inhibitor. Calculate the IC50 value for this compound.
-
Assay Principle: Lactate (B86563) dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of pyroptosis.[11] The amount of LDH released is proportional to the level of cell death.
-
Procedure:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[4][12]
-
After the inflammasome activation step, centrifuge the plate and transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture, which typically contains a tetrazolium salt that is reduced to a colored formazan (B1609692) product by LDH activity.
-
Incubate at room temperature for approximately 30 minutes, protected from light.
-
Add a stop solution and measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).[12]
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer to achieve maximum LDH release). Determine the effect of this compound on reducing LDH release.
Conclusion
The provided protocols offer a robust framework for evaluating the efficacy of this compound as an inhibitor of the NLRP3 inflammasome. By measuring key downstream effectors of inflammasome activation—IL-1β secretion, caspase-1 activity, and pyroptosis-associated LDH release—researchers can comprehensively characterize the inhibitory profile of this compound and other potential therapeutic candidates targeting the NEK7-NLRP3 signaling axis. These assays are crucial tools in the preclinical development of novel treatments for a wide range of inflammatory disorders.
References
- 1. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. abcam.com [abcam.com]
- 7. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 10. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 11. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: In Vitro Kinase Assay for Measuring Nek7-IN-1 IC50
Introduction
NIMA-related kinase 7 (Nek7) is a serine/threonine kinase that plays crucial roles in fundamental cellular processes, including mitotic spindle formation, cytokinesis, and inflammasome activation.[1][2][3] Specifically, Nek7 is an essential component for the activation of the NLRP3 inflammasome, a key player in the innate immune response.[1][4][5] Dysregulation of Nek7 activity is implicated in various diseases, such as cancer and inflammatory conditions, making it an attractive therapeutic target.[1][2] Nek7-IN-1 is an inhibitor of Nek7 with a reported IC50 of less than 100 nM.[6] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in drug discovery, providing a quantitative measure of a compound's potency.[7]
This document provides a detailed protocol for determining the IC50 of this compound against recombinant human Nek7 kinase using the ADP-Glo™ Kinase Assay, a robust and sensitive luminescence-based method.
Assay Principle
The ADP-Glo™ Kinase Assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9] The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion : The Nek7 kinase reaction is performed in the presence of a substrate and ATP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[10]
-
ADP Detection : The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is used by a thermostable luciferase to produce a light signal that is directly proportional to the amount of ADP produced and, therefore, to the Nek7 kinase activity.[8][10][11]
The inhibitory effect of this compound is determined by measuring the reduction in the luminescent signal in the presence of increasing concentrations of the compound.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Nek7 Kinase (e.g., BPS Bioscience, Cat. #78850)
-
This compound (e.g., MedchemExpress, Cat. #HY-169933)
-
Kinase Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate[12])
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
-
Ultra Pure ATP (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 384-well or 96-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Protocol
1. Reagent Preparation
-
This compound Serial Dilutions :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. For a typical IC50 curve, concentrations might range from 100 µM to 0.005 µM.
-
Further dilute this series in the Kinase Assay Buffer to create the final working solutions. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Enzyme Preparation :
-
Thaw the recombinant Nek7 enzyme on ice.
-
Dilute the enzyme to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically low nanomolar range).
-
-
Substrate/ATP Mixture :
-
Prepare a solution containing the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near its Km for Nek7 to accurately determine the potency of ATP-competitive inhibitors.
-
2. Assay Procedure (25 µL Reaction Volume Example)
-
Compound Plating : Add 5 µL of the serially diluted this compound or DMSO vehicle (for 0% and 100% activity controls) to the wells of a white, opaque assay plate.
-
Enzyme Addition : Add 10 µL of the diluted Nek7 enzyme solution to all wells except the "no enzyme" background control wells. Add 10 µL of Kinase Assay Buffer to the background wells.
-
Pre-incubation : Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation : Add 10 µL of the Substrate/ATP mixture to all wells to start the kinase reaction.
-
Kinase Reaction Incubation : Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure ATP consumption is within the linear range of the assay (typically <30%).
-
Reaction Termination : Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.[13]
-
Signal Generation : Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13]
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.
3. Data Analysis
-
Background Subtraction : Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.
-
Normalization :
-
The "DMSO only" wells (no inhibitor) represent 100% kinase activity.
-
The highest inhibitor concentration (or a control with a known potent inhibitor) represents 0% activity.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
-
IC50 Calculation :
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[7]
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope, also known as a four-parameter logistic (4PL) fit).[14][15]
-
The IC50 is the concentration of the inhibitor that results in 50% inhibition of kinase activity. Software such as GraphPad Prism or online IC50 calculators can be used for this analysis.[16]
-
Data Presentation
The quantitative data from the experiment should be summarized in a clear, tabular format.
| This compound [µM] | Log [M] | Avg. Luminescence (RLU) | Standard Deviation | % Activity |
| 10.0000 | -5.00 | 1,520 | 110 | 0.5% |
| 3.3300 | -5.48 | 1,615 | 150 | 1.1% |
| 1.1100 | -5.95 | 2,890 | 250 | 9.0% |
| 0.3700 | -6.43 | 9,540 | 870 | 52.8% |
| 0.1230 | -6.91 | 15,670 | 1,230 | 93.3% |
| 0.0410 | -7.39 | 16,500 | 1,400 | 98.7% |
| 0.0137 | -7.86 | 16,810 | 1,510 | 100.7% |
| 0.0046 | -8.34 | 16,750 | 1,480 | 100.3% |
| 0.0000 (DMSO) | N/A | 16,700 | 1,350 | 100.0% |
| No Enzyme | N/A | 1,450 | 95 | 0.0% |
Table 1: Example data for this compound IC50 determination. RLU values are hypothetical. % Activity is calculated relative to DMSO (100%) and No Enzyme (0%) controls.
Visualizations
References
- 1. What are NEK7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. amsbio.com [amsbio.com]
- 4. Physiological and Pathological Roles of Mammalian NEK7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEK7: a potential therapy target for NLRP3-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 12. Nek7 conformational flexibility and inhibitor binding probed through protein engineering of the R-spine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
- 16. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Use of Nek7-IN-1 in Primary Macrophage Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nek7-IN-1, a potent inhibitor of NIMA-related kinase 7 (Nek7), in primary macrophage cultures to study its effects on inflammasome activation. This document includes detailed protocols for the preparation and treatment of primary macrophages with this compound, methodologies for key experiments, and a summary of relevant quantitative data.
Introduction to this compound
This compound is a small molecule inhibitor of Nek7, a serine/threonine kinase that has been identified as an essential component for the activation of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex in innate immune cells, such as macrophages, that responds to a wide range of pathogenic and sterile danger signals.[3] Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[3] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.[4]
Nek7 acts as a crucial regulator in the assembly of the NLRP3 inflammasome, functioning downstream of potassium efflux.[5] The interaction between Nek7 and NLRP3 is a critical step for the formation of a functional inflammasome complex.[2] Therefore, inhibiting this interaction with molecules like this compound presents a promising therapeutic strategy for NLRP3-driven inflammatory conditions.
This compound has been shown to inhibit Nek7 with a half-maximal inhibitory concentration (IC50) of less than 100 nM and to block IL-1β release with an IC50 of less than 50 nM.[6]
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| Nek7 Kinase Inhibition (IC50) | < 100 nM | [6] |
| IL-1β Release Inhibition (IC50) | < 50 nM | [6] |
| Molecular Weight | 614.64 g/mol | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway, highlighting the role of Nek7, and a general experimental workflow for testing the effect of this compound in primary macrophage cultures.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Due to the hydrophobic nature of many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Procedure:
-
To make a 10 mM stock solution, dissolve 6.15 mg of this compound (MW: 614.64 g/mol ) in 1 mL of sterile, high-quality DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Isolation and Culture of Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from standard procedures for generating BMDMs.[7]
-
Materials:
-
6-8 week old C57BL/6 mice
-
70% ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
BMDM differentiation medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
Sterile dissection tools
-
Syringes and 25-gauge needles
-
70 µm cell strainer
-
10 cm non-tissue culture treated petri dishes
-
-
Procedure:
-
Euthanize a mouse according to approved institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, carefully removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a 25-gauge needle and syringe into a sterile conical tube.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium.
-
Plate the cells in 10 cm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh BMDM differentiation medium.
-
On day 6 or 7, the macrophages will be differentiated and ready for experiments. Adherent cells can be detached using a cell scraper or Accutase.
-
Protocol for this compound Treatment and NLRP3 Inflammasome Activation
This protocol provides a general framework. Optimal concentrations and incubation times may need to be determined empirically for your specific experimental setup.
-
Materials:
-
Differentiated primary macrophages in culture plates (e.g., 24-well or 96-well plates)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (10 mM in DMSO)
-
NLRP3 activators: ATP or Nigericin
-
Complete culture medium
-
Vehicle control (DMSO)
-
-
Procedure:
-
Cell Seeding: Seed the differentiated macrophages at an appropriate density (e.g., 0.5 x 10^6 cells/mL for a 24-well plate) and allow them to adhere overnight.
-
Priming (Signal 1): Prime the macrophages by replacing the medium with fresh medium containing LPS (100 ng/mL) for 3-4 hours at 37°C. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound by diluting the 10 mM stock in complete culture medium to the desired final concentrations (e.g., a dose-response curve from 1 nM to 1 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
After the priming step, gently remove the LPS-containing medium and wash the cells once with warm PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.[4]
-
-
Activation (Signal 2):
-
Add an NLRP3 activator directly to the wells containing the inhibitor or vehicle.
-
For ATP, use a final concentration of 5 mM and incubate for 30-60 minutes.
-
For Nigericin, use a final concentration of 10 µM and incubate for 1-2 hours.
-
-
Sample Collection:
-
After the activation step, carefully collect the cell culture supernatants for cytokine analysis (e.g., ELISA for IL-1β).
-
Lyse the remaining adherent cells with an appropriate lysis buffer for subsequent analysis, such as Western blotting for caspase-1 cleavage.
-
-
Downstream Assays
-
ELISA for IL-1β:
-
Use a commercially available ELISA kit for mouse IL-1β to quantify its concentration in the collected supernatants, following the manufacturer's instructions.
-
-
Western Blot for Caspase-1 Cleavage:
-
Prepare cell lysates from the treated macrophages.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the p20 subunit of cleaved caspase-1 and a loading control (e.g., β-actin).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Conclusion
This document provides a detailed guide for the application of this compound in primary macrophage cultures to investigate its inhibitory effects on the NLRP3 inflammasome. The provided protocols for cell culture, inhibitor treatment, and downstream analysis offer a solid foundation for researchers. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions for your specific research questions. By using this compound, researchers can further elucidate the role of Nek7 in NLRP3-mediated inflammation and explore its potential as a therapeutic target.
References
- 1. Role of NEK7 Protein in NLRP3 Inflammasome Activation and Inflammation - Yuan He [grantome.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Nek7 Inhibitors in Cell Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that plays a crucial role in mitosis and the activation of the NLRP3 inflammasome.[1] Its involvement in inflammatory diseases and cancer has made it a significant target for therapeutic intervention.[1] This document provides detailed application notes and protocols for the use of NEK7 inhibitors in cell-based assays, with a focus on "rociletinib," a known covalent inhibitor of NEK7, and referencing the available data for a compound designated as "Nek7-IN-1."
Quantitative Data Summary
The following table summarizes the reported quantitative data for NEK7 inhibitors, primarily focusing on rociletinib (B611991) due to the availability of comprehensive experimental results.
| Inhibitor | Target/Assay | Cell Type | Concentration/IC50 | Reference |
| This compound | NEK7 Kinase Activity | - | < 100 nM | [2] |
| This compound | IL-1β Release | - | < 50 nM | [2] |
| Rociletinib (ROC) | MSU-induced NLRP3 inflammasome activation (IL-1β release) | Bone Marrow-Derived Macrophages (BMDMs) | ~0.47 µM | [3] |
| Rociletinib (ROC) | ATP-induced IL-1β secretion | Bone Marrow-Derived Macrophages (BMDMs) | ~0.84 µM | [3] |
| Rociletinib (ROC) | Inhibition of IL-1β release and caspase-1 cleavage | Lipopolysaccharide (LPS)-primed BMDMs stimulated with nigericin | Dose-dependent inhibition | [3] |
| Rociletinib (ROC) | EGFR L858R/T790M mutant kinases | - | 22-fold more selective than for EGFR WT | [4] |
| Rociletinib (ROC) | NSCLC cell lines with L858R/T790M and exon 19 del/T790M double mutations | NSCLC cell lines | 7–32 nM | [4] |
| Rociletinib (ROC) | NSCLC cell lines with wild-type EGFR | NSCLC cell lines | 547–4,275 nM | [4] |
Signaling Pathway of NEK7 in NLRP3 Inflammasome Activation
NEK7 is an essential component for the activation of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response.[3][5] Upon activation by various stimuli, NEK7 binds to the NLRP3 protein, which is a critical step for the assembly and activation of the inflammasome complex.[3][6] This leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.[7]
Caption: NEK7-Mediated NLRP3 Inflammasome Activation Pathway.
Experimental Protocols
General Cell Culture and Treatment with NEK7 Inhibitors
This protocol provides a general guideline for treating adherent cells with a NEK7 inhibitor like rociletinib.
Materials:
-
Adherent cells (e.g., Bone Marrow-Derived Macrophages - BMDMs, HEK293T, or relevant cancer cell lines)
-
Complete cell culture medium
-
NEK7 inhibitor (e.g., Rociletinib)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that allows for optimal growth during the experiment. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a stock solution of the NEK7 inhibitor (e.g., 10 mM Rociletinib in DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of the NEK7 inhibitor.
-
For vehicle control wells, add medium containing the same concentration of DMSO used for the highest inhibitor concentration.
-
-
Incubation: Incubate the cells for the desired treatment duration. The incubation time will depend on the specific assay being performed.
-
Downstream Analysis: After incubation, proceed with the specific downstream assays, such as Western blotting, ELISA, or cell viability assays.
Protocol for Assessing NLRP3 Inflammasome Activation
This protocol details the steps to assess the effect of a NEK7 inhibitor on NLRP3 inflammasome activation in macrophages, a commonly used model system.
Cell Type: Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
LPS (Lipopolysaccharide)
-
NLRP3 activator (e.g., Nigericin, ATP, or MSU crystals)
-
NEK7 inhibitor (e.g., Rociletinib)
-
ELISA kit for IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies against Caspase-1, IL-1β, and a loading control like GAPDH or β-actin)
Procedure:
-
Priming Step:
-
Culture BMDMs as described in the general protocol.
-
Prime the cells with LPS (e.g., 50 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[3]
-
-
Inhibitor Treatment:
-
Pre-treat the LPS-primed cells with various concentrations of the NEK7 inhibitor (e.g., Rociletinib at 0.1, 1, 10 µM) for 30 minutes.[3]
-
-
NLRP3 Activation:
-
Add the NLRP3 activator to the cells. For example:
-
Nigericin (5 µM) for 30 minutes.[3]
-
ATP (2.5 mM) for 30 minutes.
-
MSU crystals (150 µg/mL) for 6 hours.
-
-
-
Sample Collection:
-
Supernatants: Collect the cell culture supernatants to measure the secretion of mature IL-1β by ELISA.
-
Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for Western blot analysis of pro-caspase-1, cleaved caspase-1 (p20), pro-IL-1β, and mature IL-1β.
-
-
Analysis:
-
ELISA: Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Western Blot: Run the cell lysates on an SDS-PAGE gel, transfer to a membrane, and probe with the respective primary and secondary antibodies.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment.[8][9]
Materials:
-
Cells expressing NEK7
-
NEK7 inhibitor
-
PBS
-
Protease inhibitor cocktail
-
PCR tubes and a thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Reagents and equipment for Western blotting (anti-NEK7 antibody)
Procedure:
-
Cell Treatment: Treat the cells with the NEK7 inhibitor or vehicle (DMSO) for a specific duration (e.g., 1 hour).
-
Heating:
-
Harvest the cells and resuspend them in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[11]
-
-
Detection:
-
Collect the supernatants (soluble fraction).
-
Analyze the amount of soluble NEK7 in each sample by Western blotting using an anti-NEK7 antibody.
-
-
Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the optimal concentration and confirming the target engagement of a NEK7 inhibitor.
Caption: Workflow for NEK7 Inhibitor Characterization.
References
- 1. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NLRP3 inflammasome-mediated cytokine production and pyroptosis cell death in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Detecting NEK7 Phosphorylation: A Western Blot Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
NEK7 (NIMA-related kinase 7) is a serine/threonine kinase that plays a crucial role in mitotic progression and, significantly, in the activation of the NLRP3 inflammasome. The phosphorylation of NEK7 is a key post-translational modification that regulates its interaction with NLRP3 and subsequent inflammasome assembly and activation. This document provides detailed protocols and application notes for the detection of NEK7 phosphorylation by Western blot, an essential technique for studying innate immunity, inflammatory diseases, and the development of targeted therapeutics.
NEK7 Phosphorylation in NLRP3 Inflammasome Activation
NEK7 acts as a downstream mediator of potassium (K+) efflux, a common trigger for NLRP3 activation. Upon stimulation, NEK7 is phosphorylated by several kinases, which enhances its binding to the leucine-rich repeat (LRR) domain of NLRP3, promoting inflammasome oligomerization and subsequent activation of caspase-1. This leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Several key phosphorylation sites on NEK7 have been identified, each regulated by different upstream kinases, highlighting a complex regulatory network.
Signaling Pathway of NEK7 Phosphorylation and NLRP3 Activation
Caption: NEK7 phosphorylation by JNK1, PLK1, and PLK4 enhances its interaction with NLRP3, leading to inflammasome activation.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for a Western blot experiment to detect NEK7 phosphorylation.
Table 1: Antibody Dilutions and Specifications
| Antibody Target | Type | Host | Supplier Example | Catalog # Example | Recommended Dilution | Predicted MW |
| Total NEK7 | Polyclonal | Rabbit | Cell Signaling Technology | 10054 | 1:1000 | ~35 kDa[1] |
| Total NEK7 | Monoclonal (EPR4900) | Rabbit | Abcam | ab133514 | 1:1000 - 1:10000 | ~35 kDa |
| Total NEK7 | Polyclonal | Rabbit | Sigma-Aldrich | SAB4500475 | 1:500 - 1:1000 | 34 kDa[2] |
| Total NEK7 | Polyclonal | Goat | Novus Biologicals | NBP1-52115 | 0.05 µg/ml | ~35 kDa[3] |
| Phospho-NEK7 (Ser204) | Polyclonal | Rabbit | MyBioSource | MBS1511232 | Not specified | ~35 kDa[4] |
| Loading Control (GAPDH) | Monoclonal | Rabbit | Cell Signaling Technology | 5174 | 1:1000 | 37 kDa |
| Loading Control (β-Actin) | Monoclonal | Mouse | Sigma-Aldrich | A5441 | 1:5000 | 42 kDa |
Note: The Phospho-NEK7 (Ser204) antibody is listed as commercially available, but researchers should validate its performance. Phospho-specific antibodies for other sites (Thr190/191, Ser221, Ser260) are not readily commercially available and may require custom generation.
Table 2: Reagent and Buffer Compositions
| Reagent/Buffer | Component | Concentration |
| RIPA Lysis Buffer (Modified for Phosphoproteins) | Tris-HCl (pH 7.4) | 50 mM |
| NaCl | 150 mM | |
| NP-40 | 1% | |
| Sodium Deoxycholate | 0.5% | |
| SDS | 0.1% | |
| Protease Inhibitor Cocktail | 1X | |
| Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) | 1X | |
| SDS-PAGE Gel | Acrylamide (B121943)/Bis-acrylamide | 12% (for good resolution of ~35 kDa) |
| Transfer Buffer | Tris | 25 mM |
| Glycine | 192 mM | |
| Methanol (B129727) | 20% | |
| Blocking Buffer | Bovine Serum Albumin (BSA) | 5% (w/v) in TBST |
| Wash Buffer (TBST) | Tris-HCl (pH 7.6) | 20 mM |
| NaCl | 150 mM | |
| Tween-20 | 0.1% |
Experimental Protocols
This section provides a detailed methodology for detecting NEK7 phosphorylation by Western blot.
Experimental Workflow Diagram
Caption: Workflow for Western blot detection of NEK7 phosphorylation.
Detailed Protocol
1. Cell Culture and Stimulation:
-
Culture cells (e.g., macrophages, HEK293T) to desired confluency.
-
To induce NEK7 phosphorylation, stimulate cells with an appropriate NLRP3 inflammasome activator (e.g., Nigericin, ATP) for the indicated time. Include an unstimulated control.
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA Lysis Buffer containing freshly added protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a 0.22 µm pore size PVDF membrane.
-
Perform the transfer at 100V for 60-90 minutes in a cold room or on ice. The addition of 20% methanol to the transfer buffer is recommended for better retention of low molecular weight proteins like NEK7.[5]
6. Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Avoid using milk for blocking as it contains phosphoproteins that can increase background.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-NEK7 or anti-total-NEK7) at the recommended dilution (see Table 1) in 5% BSA/TBST overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
10. Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
For quantitative analysis, ensure the signal is not saturated.
-
Perform densitometry analysis using appropriate software (e.g., ImageJ). Normalize the phospho-NEK7 signal to the total NEK7 signal or a loading control.
Alternative Protocol: Phos-tag™ SDS-PAGE
For analyzing multiple phosphorylation states of NEK7, especially in the absence of specific phospho-antibodies, Phos-tag™ SDS-PAGE is a powerful alternative. This technique separates proteins based on their degree of phosphorylation.
-
Principle: Phos-tag™ is a molecule that specifically binds to phosphate (B84403) groups. When incorporated into a polyacrylamide gel, it retards the migration of phosphorylated proteins, allowing for their separation from non-phosphorylated forms.
-
Procedure:
-
Prepare a standard SDS-PAGE gel, adding the Phos-tag™ acrylamide and MnCl₂ or ZnCl₂ to the resolving gel solution according to the manufacturer's protocol.
-
Run the gel as usual.
-
Before transferring, wash the gel with transfer buffer containing EDTA to remove the metal ions, which can interfere with antibody binding.
-
Proceed with the standard Western blot protocol from the transfer step onwards, using a total NEK7 antibody to detect all forms of the protein.
-
Controls and Validation
-
Positive Control: Lysates from cells known to have activated NLRP3 inflammasome and subsequent NEK7 phosphorylation.
-
Negative Control: Lysates from unstimulated cells or cells treated with a relevant kinase inhibitor (e.g., JNK inhibitor).
-
Phosphatase Treatment: To confirm the specificity of a phospho-antibody, treat a protein lysate with a phosphatase (e.g., lambda protein phosphatase) before running the Western blot.[6] The signal from the phospho-specific antibody should be diminished or absent after treatment.
-
Loading Control: Always probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. For more accurate quantification, normalize the phosphorylated protein signal to the total protein signal on the same blot.
Conclusion
Detecting the phosphorylation of NEK7 is a critical step in elucidating the mechanisms of NLRP3 inflammasome activation. The protocols outlined in this document provide a comprehensive guide for researchers to reliably perform this analysis using Western blotting. Careful attention to sample preparation, particularly the inclusion of phosphatase inhibitors, and optimization of blotting conditions are paramount for obtaining accurate and reproducible results. The use of Phos-tag™ SDS-PAGE offers a valuable alternative for a more detailed analysis of NEK7 phosphorylation states.
References
- 1. NEK7 Antibody (S04-7A1) (NBP3-19713): Novus Biologicals [novusbio.com]
- 2. NEK7 antibody Immunohistochemistry, Western SAB4500475 NEK7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Immunoprecipitation of NEK7 in Cells Treated with a NEK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of the serine/threonine-protein kinase NEK7 from cells treated with a NEK7 inhibitor. This procedure is critical for studying the interactions of NEK7 with its binding partners, such as NLRP3, and for evaluating the efficacy of specific inhibitors in disrupting these interactions. The provided protocols and data are intended to guide researchers in immunology, cancer biology, and drug discovery.
Introduction
NEK7 is a member of the NIMA-related kinase family and plays crucial roles in mitosis and cytokine sis.[1] More recently, NEK7 has been identified as an essential mediator for the activation of the NLRP3 inflammasome, a key component of the innate immune system.[2] The interaction between NEK7 and NLRP3 is a critical step in the assembly and activation of the inflammasome in response to various stimuli.[2] Consequently, inhibiting the NEK7-NLRP3 interaction has emerged as a promising therapeutic strategy for inflammatory diseases.[1][3]
Small molecule inhibitors of NEK7 have been developed to probe its function and for potential therapeutic applications. These inhibitors typically function by binding to the ATP-binding pocket of the NEK7 protein, thereby preventing the phosphorylation of its downstream substrates.[1] One such inhibitor, rociletinib (B611991) (ROC), has been shown to covalently bind to cysteine 79 of NEK7, leading to the blockage of the NEK7-NLRP3 interaction and subsequent inhibition of inflammasome activation.[4]
This document provides a comprehensive guide to performing immunoprecipitation of NEK7 in cells treated with a representative NEK7 inhibitor, using rociletinib as an example.
Data Presentation
The following table summarizes key quantitative data related to the NEK7-NLRP3 interaction and its inhibition. This information is crucial for experimental design and data interpretation.
| Parameter | Value | Cell/System Type | Method | Reference |
| NEK7-NLRP3 Binding Affinity (Kd) | 78.9 ± 38.5 nM | Recombinant human proteins | Microscale Thermophoresis (MST) | [5] |
| Effect of Rociletinib on NEK7-NLRP3 Interaction | Blocks interaction | HEK293T cells | Co-immunoprecipitation | [4] |
| Mechanism of Action of Rociletinib | Covalent binding to Cys79 of NEK7 | In vitro and HEK293T cells | Mass Spectrometry, Co-IP | [4] |
Signaling Pathway
The diagram below illustrates the central role of the NEK7-NLRP3 interaction in the activation of the NLRP3 inflammasome and the point of intervention for NEK7 inhibitors.
Caption: NEK7-NLRP3 signaling pathway and inhibitor intervention point.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cells with a NEK7 inhibitor prior to immunoprecipitation.
Materials:
-
Cell line of interest (e.g., HEK293T, THP-1 macrophages)
-
Complete cell culture medium
-
This compound (e.g., Rociletinib, dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and grow to 70-80% confluency.
-
Prepare the desired concentration of this compound in complete culture medium. A vehicle control (DMSO) should be prepared in parallel.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1-4 hours, this may need to be optimized depending on the inhibitor and cell type).
-
After incubation, proceed immediately to cell lysis for immunoprecipitation.
Protocol 2: Immunoprecipitation of NEK7
This protocol is adapted from established immunoprecipitation procedures and can be used to isolate NEK7 and its interacting partners.[4][6]
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.
-
Anti-NEK7 antibody (ensure it is validated for IP)
-
Isotype-matched control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Microcentrifuge tubes
-
Rotating shaker/agitator
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold IP Lysis Buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of protein A/G beads to the cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate.
-
To equal amounts of protein lysate (e.g., 500 µg - 1 mg), add the anti-NEK7 antibody or the control IgG. The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30-50 µL of pre-washed protein A/G beads to each tube.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer. After the final wash, remove as much of the buffer as possible.
-
-
Elution and Sample Preparation:
-
Resuspend the beads in 30-50 µL of 1X or 2X SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and carefully collect the supernatant containing the immunoprecipitated proteins.
-
The samples are now ready for analysis by Western blotting.
-
Experimental Workflow
The following diagram outlines the key steps in the immunoprecipitation of NEK7 from inhibitor-treated cells.
References
- 1. What are NEK7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 3. NEK7: a potential therapy target for NLRP3-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HECTD3 inhibits NLRP3 inflammasome assembly and activation by blocking NLRP3-NEK7 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Nek7 Inhibitors in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 7 (NEK7) has emerged as a critical regulator of inflammation through its essential role in the activation of the NLRP3 inflammasome. As a downstream mediator of potassium efflux, NEK7 directly interacts with NLRP3, facilitating its oligomerization and the subsequent activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1] This central role makes NEK7 a compelling therapeutic target for a wide range of inflammatory diseases.
These application notes provide detailed protocols for the use of small molecule inhibitors of NEK7 in various mouse models of inflammation. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of targeting NEK7.
Featured NEK7 Inhibitor: Entrectinib (ENB)
Entrectinib, an FDA-approved anti-cancer agent, has been identified as a potent inhibitor of the NLRP3 inflammasome by directly targeting NEK7.[2][3] Mechanistic studies have shown that Entrectinib binds to arginine 121 (R121) of NEK7, which blocks the interaction between NEK7 and NLRP3, thereby preventing inflammasome assembly and activation.[2][3] Its efficacy has been demonstrated in multiple mouse models of NLRP3-driven diseases.[2][3]
Signaling Pathway of NEK7 in NLRP3 Inflammasome Activation
References
- 1. Impact of a High-Fat Diet on the Metabolomics Profile of 129S6 and C57BL6 Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib inhibits NLRP3 inflammasome and inflammatory diseases by directly targeting NEK7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entrectinib inhibits NLRP3 inflammasome and inflammatory diseases by directly targeting NEK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nek7 Inhibitor Effects in THP-1 and HEK293T Cell Lines
These application notes are intended for researchers, scientists, and drug development professionals interested in characterizing the effects of Nek7 inhibitors, such as Nek7-IN-1, on NLRP3 inflammasome activation. The following sections provide an overview of suitable cell lines, detailed experimental protocols, and expected outcomes based on current scientific literature.
Introduction to Nek7 and its Role in Inflammasome Activation
NIMA-related kinase 7 (Nek7) is a serine/threonine kinase that plays a crucial role in mitosis. More recently, it has been identified as an essential mediator of NLRP3 inflammasome activation.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, through the activation of caspase-1.[3] Nek7 acts downstream of potassium efflux, a common trigger for NLRP3 activation, and directly binds to the leucine-rich repeat (LRR) domain of NLRP3.[2][4] This interaction is critical for the assembly and activation of the inflammasome complex.[1][2] Notably, the kinase activity of Nek7 is not required for its role in inflammasome activation, suggesting a scaffolding function.[4] Small molecule inhibitors targeting Nek7 can therefore be utilized to probe the mechanisms of NLRP3 inflammasome activation and as potential therapeutics for NLRP3-driven inflammatory diseases.
Recommended Cell Lines
THP-1 Cells: A human monocytic leukemia cell line that is widely used to study innate immunity and inflammasome activation. These cells can be differentiated into macrophage-like cells with phorbol (B1677699) 12-myristate 13-acetate (PMA), providing a robust model system to study the effects of Nek7 inhibitors on NLRP3-dependent downstream events such as IL-1β secretion and pyroptosis.[1][5]
HEK293T Cells: A human embryonic kidney cell line that is highly transfectable and commonly used for protein-protein interaction studies. These cells are ideal for reconstitution experiments to investigate the direct interaction between Nek7 and NLRP3 and how this is affected by Nek7 inhibitors.[4][6]
HeLa Cells: While a widely used cancer cell line, there is limited evidence in the current literature to suggest its suitability for studying Nek7-dependent NLRP3 inflammasome activation. Therefore, THP-1 and HEK293T cells are the recommended models for studying the effects of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various Nek7 inhibitors on IL-1β release in THP-1 cells, providing a benchmark for the expected potency of compounds like this compound.
| Cell Line | Inhibitor | Assay | IC50 Value | Reference |
| THP-1 | Unnamed Nek7 Inhibitor | LPS-induced IL-1β release | < 150 nM | [5] |
| THP-1 | Rociletinib (ROC) | MSU-induced IL-1β release | ~0.47 µM | [7] |
| THP-1 | Rociletinib (ROC) | ATP-induced IL-1β release | ~0.84 µM | [7] |
Signaling Pathway Diagram
Caption: Nek7-Mediated NLRP3 Inflammasome Activation Pathway and Point of Inhibition.
Experimental Protocols
Protocol 1: Inhibition of IL-1β Secretion in THP-1 Cells
This protocol describes how to assess the effect of a Nek7 inhibitor on NLRP3 inflammasome-dependent IL-1β secretion in PMA-differentiated THP-1 cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound or other Nek7 inhibitor
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate and treat with 50-100 nM PMA for 24-48 hours. After incubation, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow cells to rest for 24 hours before proceeding.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[8]
-
-
Inhibitor Treatment:
-
Pre-treat the primed cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
-
Inflammasome Activation:
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for IL-1β measurement.
-
Quantify the amount of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
Caption: Workflow for IL-1β Secretion Assay in THP-1 Cells.
Protocol 2: Western Blot for Caspase-1 Cleavage in THP-1 Cells
This protocol details the detection of active caspase-1 (p20 subunit) by Western blot as a marker of inflammasome activation.
Materials:
-
Differentiated and treated THP-1 cells (from Protocol 1)
-
RIPA buffer with protease inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-caspase-1 (p20 subunit), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After collecting the supernatant (optional, for IL-1β ELISA), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Separate the proteins on an SDS-PAGE gel (e.g., 12-15%).
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-1 (p20) antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensity of the cleaved caspase-1 p20 subunit relative to the loading control. Compare the levels between untreated, vehicle-treated, and this compound-treated samples.
-
Protocol 3: ASC Speck Formation Assay in THP-1 Cells
This protocol describes the visualization and quantification of ASC speck formation, a hallmark of inflammasome assembly.
Materials:
-
THP-1 cells stably expressing ASC-GFP or ASC-mCherry (or perform immunofluorescence on wild-type cells)
-
PMA, LPS, Nigericin/ATP
-
This compound
-
Glass-bottom dishes or chamber slides
-
Formaldehyde (B43269) or paraformaldehyde
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI
-
(Optional for immunofluorescence) Primary anti-ASC antibody and fluorescently labeled secondary antibody
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed THP-1 ASC-reporter cells on glass-bottom dishes and differentiate with PMA as described in Protocol 1.
-
Prime, treat with this compound, and activate with Nigericin/ATP as detailed in Protocol 1.
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
(If not using a reporter cell line, permeabilize the cells and perform standard immunofluorescence for ASC).
-
Mount with a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.
-
Quantify the percentage of cells with ASC specks in multiple fields of view for each treatment condition.[10]
-
Protocol 4: Co-immunoprecipitation of Nek7 and NLRP3 in HEK293T Cells
This protocol is for investigating the effect of this compound on the interaction between Nek7 and NLRP3 in a reconstituted system.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged Nek7 (e.g., HA-Nek7) and tagged NLRP3 (e.g., Flag-NLRP3)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Co-IP lysis buffer (e.g., Triton X-100 based)
-
Anti-HA or Anti-Flag magnetic beads/agarose (B213101)
-
Primary antibodies: anti-HA, anti-Flag
-
Western blot reagents
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with plasmids encoding HA-Nek7 and Flag-NLRP3 using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24-48 hours post-transfection, treat the cells with this compound or vehicle for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in Co-IP lysis buffer.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with anti-Flag agarose beads overnight at 4°C to pull down Flag-NLRP3 and its interacting partners.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the input lysates and the immunoprecipitated samples by Western blot using anti-Flag and anti-HA antibodies to detect NLRP3 and co-immunoprecipitated Nek7, respectively.
-
-
Data Analysis:
-
Compare the amount of co-immunoprecipitated HA-Nek7 in the vehicle-treated versus this compound-treated samples to determine if the inhibitor disrupts the Nek7-NLRP3 interaction.
-
Caption: Workflow for Nek7-NLRP3 Co-Immunoprecipitation in HEK293T Cells.
References
- 1. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. NLRP3 activation and mitosis are mutually exclusive events coordinated by NEK7, a new inflammasome component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. The PGAM5–NEK7 interaction is a therapeutic target for NLRP3 inflammasome activation in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Nek7-IN-1 as a Tool for NEK7 Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 7 (NEK7) has emerged as a critical regulator of cellular processes, including mitosis and the activation of the NLRP3 inflammasome.[1][2] Its involvement in inflammatory diseases has positioned it as a promising therapeutic target.[3] Nek7-IN-1 is a potent inhibitor of NEK7, serving as an invaluable tool for researchers engaged in the discovery and development of novel NEK7 inhibitors. These application notes provide a comprehensive guide to utilizing this compound as a reference compound in screening cascades for identifying and characterizing new chemical entities targeting NEK7.
Mechanism of Action of NEK7
NEK7 is a serine/threonine kinase that plays a dual role in the cell. During mitosis, it is essential for proper spindle formation and cytokinesis.[4] In the context of the innate immune system, NEK7 is a key component in the activation of the NLRP3 inflammasome, a multi-protein complex that, in response to cellular danger signals, triggers the release of pro-inflammatory cytokines such as IL-1β and IL-18.[5][6] The activation of the NLRP3 inflammasome is a two-step process: a priming signal, often initiated by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The second signal, triggered by a variety of stimuli including ATP, nigericin (B1684572), or monosodium urate (MSU) crystals, leads to the assembly of the inflammasome complex.[7] NEK7 directly interacts with the leucine-rich repeat (LRR) domain of NLRP3, a crucial step for its oligomerization and subsequent activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[5][8]
Data Presentation: Inhibitory Profile of a this compound Analog
The following tables summarize the inhibitory activity of a representative NEK7 inhibitor, referred to here as a this compound analog, based on publicly available data. This data can serve as a benchmark for researchers screening for new NEK7 inhibitors.
| Biochemical Assay | Target | IC50 (nM) | Assay Format |
| Kinase Activity Assay | Human Recombinant NEK7 | 501-1500 | [³³P]-ATP Kinase Assay |
Table 1: Biochemical inhibitory activity of a this compound analog against NEK7. Data is derived from patent information and represents a potent, though not explicitly named, NEK7 inhibitor.[9]
| Cell-Based Assay | Cell Line | Stimulus | Readout | IC50 (nM) |
| NLRP3 Inflammasome Activation | PMA-differentiated THP-1 cells | LPS | IL-1β release | < 150 |
Table 2: Cellular inhibitory activity of a this compound analog on NLRP3 inflammasome activation. Data is derived from patent information.[9]
Experimental Protocols
Detailed methodologies for key experiments in a NEK7 inhibitor screening cascade are provided below. This compound should be used as a positive control to validate assay performance and to benchmark the potency of test compounds.
Protocol 1: NEK7 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of NEK7 by quantifying the amount of ADP produced.
Materials:
-
Recombinant human NEK7 enzyme
-
NEK7 substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
ATP
-
This compound (as a control inhibitor)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compounds or vehicle (DMSO in Kinase Reaction Buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of NEK7 enzyme solution (prepared in Kinase Reaction Buffer) to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a solution containing ATP and substrate (prepared in Kinase Reaction Buffer) to each well to start the reaction. The final concentrations of ATP and substrate should be at or near their Km values for NEK7.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate Kinase Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular NLRP3 Inflammasome Activation Assay (IL-1β Release)
This protocol describes a cell-based assay to measure the inhibition of NLRP3 inflammasome activation by quantifying the release of IL-1β from stimulated macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary macrophages
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin (NLRP3 activators)
-
This compound (as a control inhibitor)
-
Test compounds
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 96-well plate.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in cell culture medium.
-
Add the diluted compounds to the cells and incubate for 1 hour at 37°C.
-
-
NLRP3 Priming:
-
Add LPS to each well to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
NLRP3 Activation:
-
Add an NLRP3 activator, such as ATP (final concentration 5 mM) or nigericin (final concentration 10 µM), to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for IL-1β measurement.
-
-
IL-1β Quantification:
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IL-1β release for each compound concentration relative to the vehicle control (LPS + activator).
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Visualizations
NEK7-NLRP3 Signaling Pathway
Caption: NEK7-dependent NLRP3 inflammasome activation pathway.
Experimental Workflow for NEK7 Inhibitor Screening
Caption: A typical workflow for NEK7 inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Empowering Anti-Inflammatory Research with NLRP3 & NEK7 Assays - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. Nek7 conformational flexibility and inhibitor binding probed through protein engineering of the R-spine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. captortherapeutics.com [captortherapeutics.com]
- 7. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nek7 is an essential mediator of NLRP3 activation downstream of potassium efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Troubleshooting & Optimization
Nek7-IN-1 off-target effects and kinase selectivity profile
Disclaimer: Detailed quantitative data on the kinase selectivity profile and specific off-target effects of Nek7-IN-1 are not publicly available in the currently accessible scientific literature and patent databases. The information provided below is based on general knowledge of the Nek kinase family and data from analogous kinase inhibitors. This document serves as a template and guide for researchers working with Nek7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor targeting the NIMA-related kinase 7 (Nek7). Nek7 is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome duplication and spindle formation.[1][2] More recently, Nek7 has been identified as an essential component for the activation of the NLRP3 inflammasome, a key player in the innate immune response.[1][2][3][4]
Q2: What are the potential therapeutic applications of inhibiting Nek7?
Given its roles in cell division and inflammation, inhibitors of Nek7 are being investigated for their therapeutic potential in:
-
Oncology: By disrupting mitosis in rapidly dividing cancer cells.
-
Inflammatory Diseases: By preventing the activation of the NLRP3 inflammasome, which is implicated in a variety of autoinflammatory and autoimmune disorders.[3][5]
Q3: What is the reported potency of this compound?
Publicly available information indicates that this compound has an IC50 of less than 100 nM for Nek7 and an IC50 of less than 50 nM for the inhibition of IL-1β release.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in cell-based assays | 1. Compound stability: this compound may be unstable in your specific cell culture medium. 2. Cell line variability: Different cell lines may have varying levels of Nek7 expression or compensatory signaling pathways. 3. Off-target effects: At higher concentrations, off-target effects may confound the observed phenotype. | 1. Prepare fresh stock solutions and minimize freeze-thaw cycles. Test the stability of the compound in your media over the time course of your experiment. 2. Confirm Nek7 expression in your cell line via Western blot or qPCR. Consider using a Nek7 knockout or knockdown cell line as a control. 3. Perform dose-response experiments to determine the optimal concentration range. Use a structurally distinct Nek7 inhibitor as a comparator. |
| Discrepancy between biochemical and cellular activity | 1. Cell permeability: this compound may have poor cell membrane permeability. 2. Efflux pumps: The compound may be a substrate for cellular efflux pumps like P-glycoprotein. 3. Intracellular ATP concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors. | 1. If available, consult any published data on the physicochemical properties of this compound. 2. Co-incubate with known efflux pump inhibitors to see if cellular potency is restored. 3. This is an inherent challenge for ATP-competitive inhibitors. Ensure your biochemical assays are run at an ATP concentration that reflects physiological levels. |
| Unexpected phenotype observed | Off-target kinase inhibition: this compound may inhibit other kinases, particularly the highly homologous Nek6, leading to a phenotype not solely attributable to Nek7 inhibition. | Consult kinome-wide selectivity data (if it becomes available) to identify potential off-targets. Use RNAi or CRISPR to validate that the observed phenotype is on-target. |
Kinase Selectivity Profile of a Hypothetical Nek7 Inhibitor
Note: The following data is for illustrative purposes to demonstrate how the selectivity profile of a Nek7 inhibitor would be presented. This is NOT actual data for this compound. Achieving high selectivity between Nek6 and Nek7 is a significant challenge due to the high sequence homology in their ATP-binding sites.[6]
| Kinase | IC50 (nM) | Fold Selectivity vs. Nek7 |
| Nek7 | 10 | 1 |
| Nek6 | 50 | 5 |
| Nek1 | >1000 | >100 |
| Nek2 | >1000 | >100 |
| Nek3 | 800 | 80 |
| Nek4 | >1000 | >100 |
| Nek5 | 950 | 95 |
| Nek9 | 600 | 60 |
| Aurora A | >10000 | >1000 |
| PLK1 | >10000 | >1000 |
| CDK2 | >10000 | >1000 |
Experimental Protocols
In Vitro Kinase Assay (Illustrative Example)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Recombinant human Nek7 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (or other test compound)
-
Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Plate reader (for non-radioactive methods) or scintillation counter (for radioactive methods)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the substrate (MBP), and the diluted this compound.
-
Add the Nek7 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a method to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[6][7]
Materials:
-
Cells expressing Nek7
-
Cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-Nek7 antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble Nek7 in the supernatant by Western blotting.
-
Increased thermal stability of Nek7 in the presence of this compound indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of Nek7 in NLRP3 Inflammasome Activation and Inhibition by this compound.
Caption: Experimental Workflow for Determining Kinase Inhibitor Selectivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comprehensive substrate specificity profiling of the human Nek kinome reveals unexpected signaling outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Nek7-IN-1 Insolubility in Culture Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with the Nek7 inhibitor, Nek7-IN-1, in cell culture applications. The following information is curated to address common challenges and provide robust solutions for maintaining compound stability and activity in your experiments.
Disclaimer: Publicly available datasheets for this compound do not specify its solubility in various solvents. The following recommendations are based on best practices for handling hydrophobic small molecule kinase inhibitors and should be adapted as a starting point for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?
A1: This is a common phenomenon known as "crashing out" and occurs with many hydrophobic compounds. DMSO is a powerful organic solvent that can dissolve this compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous environment like cell culture media, the solvent polarity dramatically increases, causing the poorly water-soluble this compound to precipitate out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: While specific data for this compound is unavailable, hydrophobic kinase inhibitors are typically dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is crucial to ensure the compound is fully dissolved, which may require vortexing and gentle warming or sonication.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic to some cells and may induce off-target effects.
It is imperative to perform a vehicle control experiment with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other organic solvents such as ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be used. However, their compatibility with your specific cell line and experimental setup must be validated, as they can be more toxic than DMSO. Always perform a vehicle control.
Q5: My this compound solution is cloudy even after following the protocol. What should I do?
A5: Cloudiness or visible precipitate indicates that the compound is not fully dissolved. Do not use a solution that has precipitated. You can try gentle warming (to 37°C) or brief sonication to aid dissolution. If the precipitate persists, the concentration may be too high for the chosen solvent or the compound may have degraded. It is best to prepare a fresh stock solution at a lower concentration.
Troubleshooting Guide: Insolubility of this compound
This guide provides a systematic approach to resolving common solubility issues with this compound in your cell culture experiments.
Table 1: Summary of Troubleshooting Strategies for this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your media. |
| Rapid change in solvent polarity ("crashing out"). | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media before making the final dilution. Add the compound dropwise while gently vortexing. | |
| Low temperature of the culture medium. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Precipitation After Incubation | Compound instability in the culture medium over time. | Reduce the incubation time if experimentally feasible. Analyze the compound's stability in the medium over your experimental time course. |
| Interaction with media components (e.g., serum proteins). | Test the solubility in serum-free versus serum-containing media. Serum proteins can sometimes bind to and stabilize hydrophobic compounds, but can also sometimes promote precipitation. | |
| Media evaporation leading to increased concentration. | Ensure proper humidification in the incubator. Use sealed plates or flasks for long-term experiments. | |
| Difficulty Dissolving Stock Solution | Insufficient solvent volume or mixing. | Ensure you are using a sufficient volume of DMSO for the amount of compound. Vortex thoroughly and use brief sonication or gentle warming (37°C) if necessary. |
| Compound has low solubility even in DMSO. | Try preparing the stock solution at a lower concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous (molecular biology grade) DMSO
-
Sterile, amber glass or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (614.64 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For 1 mL of 10 mM stock, you will need 6.15 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath or warm it gently to 37°C for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Final Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or culture plates
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate the dilution: Calculate the volume of your 10 mM stock solution needed to achieve the final concentration. Remember to keep the final DMSO concentration below 0.5% (ideally below 0.1%).
-
Perform serial dilution (recommended): a. Prepare an intermediate dilution of your stock solution in pre-warmed culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute your 10 mM stock 1:100 in medium to get a 100 µM intermediate solution. b. Add the intermediate solution to your culture wells to reach the final 10 µM concentration.
-
Direct dilution (for very low concentrations): a. Add the calculated small volume of the 10 mM DMSO stock directly to the pre-warmed culture medium. b. Immediately and gently mix the solution by pipetting or swirling to ensure rapid and uniform dispersion.
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness before adding it to your cells.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting insolubility issues with this compound.
Caption: A step-by-step workflow for addressing this compound insolubility.
Technical Support Center: Determining the Effective Dose of a NEK7 Inhibitor In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the effective in vivo dose of novel NEK7 inhibitors. Since "Nek7-IN-1" does not correspond to a widely documented specific agent, this guide offers general principles and troubleshooting advice applicable to new chemical entities targeting NEK7.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the in vivo dose for a novel NEK7 inhibitor?
A1: The initial dose selection for in vivo studies is a critical step that involves literature review, in vitro data analysis, and careful dose-range finding studies.
-
Literature Review: Research existing NEK7 inhibitors to understand the dosage ranges that have been previously tested in relevant animal models. For example, compounds like Entrectinib and Rociletinib (B611991) have been studied in vivo for their effects on NEK7.[1][2]
-
In Vitro to In Vivo Extrapolation: Your in vitro data, such as IC50 or EC50 values, are a starting point. While there's no direct formula, these values help in estimating a target plasma concentration.
-
Dose-Range Finding (DRF) Studies: Start with a wide range of doses in a small number of animals to identify the maximum tolerated dose (MTD) and a preliminary effective dose range.
Q2: Which animal model is most appropriate for testing a NEK7 inhibitor?
A2: The choice of animal model depends on the therapeutic area you are investigating. NEK7 is implicated in various inflammatory diseases, so common models include:
-
Lipopolysaccharide (LPS)-induced systemic inflammation: A model for systemic inflammatory response.[1]
-
Monosodium urate (MSU)-induced peritonitis: A model for gout.[1]
-
Dextran sodium sulfate (B86663) (DSS)-induced colitis: A model for inflammatory bowel disease.[3]
-
Disease-specific transgenic models: For example, mouse models of type 2 diabetes or neurodegenerative diseases.[1][2]
Rodents, such as mice and rats, are extensively used in preclinical drug development due to their genetic similarity to humans.[4]
Q3: What is the best route of administration?
A3: The route of administration should align with the intended clinical application and the physicochemical properties of your compound.
-
Oral (PO): Preferred for drugs intended for chronic use due to convenience. However, bioavailability can be a challenge. Ofirnoflast is an example of an orally bioavailable NEK7 inhibitor.[3][5]
-
Intraperitoneal (IP): Often used in preclinical studies for its rapid absorption.
-
Intravenous (IV): Ensures 100% bioavailability and is useful for initial efficacy studies, but may not be practical for long-term dosing.
-
Subcutaneous (SC): Can provide a slower, more sustained release.
Q4: What are the key pharmacodynamic (PD) markers to measure for a NEK7 inhibitor?
A4: Since NEK7 is a critical component of the NLRP3 inflammasome, key PD markers include the downstream products of inflammasome activation:[6]
-
IL-1β and IL-18: Measure the levels of these mature cytokines in plasma, serum, or tissue homogenates.
-
Caspase-1 activation: Assess the cleavage of pro-caspase-1 to its active p20 subunit.
-
Gasdermin D (GSDMD) cleavage: The cleavage of GSDMD is a marker for pyroptosis, a form of inflammatory cell death.
-
ASC specks: The formation of ASC specks is a key step in inflammasome assembly.
Troubleshooting Guides
Issue 1: Lack of Efficacy at Tested Doses
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | - Verify Exposure: Measure plasma and tissue concentrations of the compound to confirm it is reaching the target organ at sufficient levels.[7] - Assess Bioavailability: If administered orally, determine the oral bioavailability. A different administration route might be necessary. - Check for Rapid Metabolism/Clearance: The compound might be cleared too quickly. Consider more frequent dosing or a different formulation. |
| Insufficient Target Engagement | - Examine Downstream Markers: Confirm that the drug is inhibiting the NEK7-NLRP3 interaction by measuring downstream PD markers like IL-1β and caspase-1.[8] - Dose Escalation: The effective dose might be higher than the tested range. Escalate the dose cautiously, monitoring for toxicity. |
| Inappropriate Animal Model | - Model Validation: Ensure the chosen animal model has a disease pathology that is dependent on the NEK7-NLRP3 pathway. |
| Compound Stability/Formulation Issues | - Check Compound Integrity: Verify the stability of the compound in the formulation used for administration. - Optimize Formulation: The vehicle used for administration might not be optimal for solubility and absorption. |
Issue 2: Observed Toxicity or Adverse Events
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | - Reduce Dose: The dose might be too high. Lower the dose to a level that is effective but not toxic. - Refine Dosing Schedule: Less frequent dosing might mitigate toxicity while maintaining efficacy. |
| Off-Target Effects | - Selectivity Profiling: Test the compound against a panel of other kinases to identify potential off-target activities.[9] - Structural Modification: If off-target effects are identified, medicinal chemistry efforts may be needed to improve selectivity. |
| Vehicle-Related Toxicity | - Test Vehicle Alone: Administer the vehicle to a control group of animals to rule out vehicle-induced toxicity. - Use a Different Vehicle: If the vehicle is the issue, explore alternative formulations. |
Quantitative Data from Preclinical Studies of NEK7 Inhibitors
The following table summarizes in vivo dosage information for several known NEK7 inhibitors, which can serve as a reference for designing your own studies.
| Compound | Animal Model | Disease Model | Route of Administration | Dose | Reference |
| Entrectinib (ENB) | Mouse | LPS-induced systemic inflammation, MSU-induced peritonitis, High-fat diet-induced type 2 diabetes | Not Specified | Not Specified | [1][10] |
| Rociletinib (ROC) | Mouse | Type 2 Diabetes | Not Specified | Not Specified | [2] |
| MRT-8102 | Non-human primate, Rabbit | Gout Model | Oral (p.o.), Intravenous (i.v.) | 0.2 mg/kg (in vivo dosing), 1 mg/kg (i.v.) | [11][12] |
| Ofirnoflast | Mouse | DSS-induced colitis | Oral (p.o.) | Not Specified | [3][5] |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study in an LPS-Induced Inflammation Model
This protocol provides a general framework. Specific details should be optimized for your compound and experimental setup.
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
NEK7 Inhibitor (Low Dose) + LPS
-
NEK7 Inhibitor (Mid Dose) + LPS
-
NEK7 Inhibitor (High Dose) + LPS
-
-
Dosing:
-
Administer the NEK7 inhibitor or vehicle via the chosen route (e.g., oral gavage) at a predetermined time before LPS challenge (e.g., 1 hour).
-
-
Induction of Inflammation:
-
Inject LPS (e.g., 10 mg/kg) intraperitoneally.
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of distress.
-
At a specified time point post-LPS injection (e.g., 4-6 hours), collect blood via cardiac puncture for serum cytokine analysis.
-
Euthanize animals and collect tissues (e.g., spleen, liver) for further analysis (e.g., Western blot, histology).
-
-
Endpoint Analysis:
-
Cytokine Levels: Measure serum levels of IL-1β, IL-18, and TNF-α using ELISA.
-
Western Blot: Analyze tissue lysates for cleaved caspase-1 and GSDMD.
-
Histology: Examine tissue sections for inflammatory cell infiltration.
-
Visualizations
Signaling Pathway
Caption: NEK7-NLRP3 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for determining the in vivo effective dose.
References
- 1. Entrectinib inhibits NLRP3 inflammasome and inflammatory diseases by directly targeting NEK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is in vivo testing? | Biobide [biobide.com]
- 5. Ofirnoflast: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. NEK7 phosphorylation amplifies NLRP3 inflammasome activation downstream of potassium efflux and gasdermin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ir.monterosatx.com [ir.monterosatx.com]
- 12. Monte Rosa’s molecular glue degrader MRT-8102 gains IND clearance for inflammatory conditions | BioWorld [bioworld.com]
potential cytotoxicity of Nek7-IN-1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nek7-IN-1. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges during in vitro experimentation, with a focus on assessing potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of NIMA-related kinase 7 (Nek7).[1] Its primary mechanism of action is the inhibition of Nek7's kinase activity. Nek7 is a crucial component in the activation of the NLRP3 inflammasome, a key player in the innate immune response.[2] By inhibiting Nek7, this compound can block the assembly and activation of the NLRP3 inflammasome, subsequently reducing the release of pro-inflammatory cytokines like IL-1β.[1] Additionally, Nek7 plays a role in mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, which is a potential application in cancer therapy.[2]
Q2: What are the reported IC50 values for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) values for this compound are:
Q3: Is this compound expected to be cytotoxic at high concentrations?
Q4: What are the potential off-target effects of this compound?
A4: A primary concern for off-target effects of Nek7 inhibitors is the potential for cross-reactivity with Nek6. Nek6 and Nek7 are highly similar in their kinase domains, which can make achieving inhibitor selectivity challenging. It is advisable to perform kinase profiling to assess the selectivity of this compound.
Q5: How does the inhibition of Nek7 affect the NLRP3 inflammasome signaling pathway?
A5: Nek7 acts as a crucial link downstream of potassium (K+) efflux, a common trigger for NLRP3 activation. Nek7 directly binds to the NLRP3 protein, which is an essential step for the assembly of the inflammasome complex. Inhibition of Nek7 by this compound is expected to prevent this interaction, thereby blocking the subsequent recruitment of the adaptor protein ASC and pro-caspase-1, ultimately inhibiting the maturation and release of IL-1β and IL-18.[5]
Data Presentation
Table 1: Inhibitory Activity of Nek7 Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| This compound | Nek7 | Kinase Activity | <100 nM | [1] |
| This compound | NLRP3 Inflammasome | IL-1β Release | <50 nM | [1] |
| Compound 51 | Nek7 (wild-type) | Kinase Activity | 79.01 µM (apparent) |
Note: Cytotoxicity data (CC50/GI50) for this compound is not currently available in the public domain. Researchers should determine these values experimentally.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NEK7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. seekingalpha.com [seekingalpha.com]
- 4. researchgate.net [researchgate.net]
- 5. Nek7 is an essential mediator of NLRP3 activation downstream of potassium efflux - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in Nek7-IN-1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when using Nek7-IN-1, a potent inhibitor of NIMA-related kinase 7 (Nek7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Nek7, a serine/threonine kinase. Its primary mechanism of action is the inhibition of Nek7's kinase activity, which is crucial for its role in NLRP3 inflammasome activation. By inhibiting Nek7, this compound blocks the assembly and activation of the NLRP3 inflammasome, subsequently reducing the release of pro-inflammatory cytokines like IL-1β.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light. Prepare fresh working solutions in DMSO for each experiment to avoid degradation. When diluting into aqueous buffers or cell culture media, do so immediately before use and ensure thorough mixing to prevent precipitation.[2]
Q3: What are the key cellular events inhibited by this compound?
A3: this compound primarily inhibits the Nek7-mediated activation of the NLRP3 inflammasome. This leads to the downstream inhibition of:
-
Caspase-1 activation.
-
Mature IL-1β and IL-18 secretion.
-
Pyroptosis, a form of inflammatory cell death.
Q4: In a typical two-step NLRP3 inflammasome activation assay, when should this compound be added?
A4: For optimal results in a two-step activation protocol (priming with a stimulus like LPS followed by an activation signal like ATP or nigericin), this compound should be added after the priming step but before the activation step.[2] A pre-incubation period of 30-60 minutes with this compound before adding the NLRP3 activator is generally recommended to allow for sufficient cell permeability and target engagement.[2]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells for IL-1β Secretion
High variability in IL-1β ELISA results is a common issue that can obscure the true effect of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for simultaneous seeding of replicates. Verify cell density with a cell counter. | Reduced well-to-well variation in baseline and stimulated IL-1β levels. |
| This compound Precipitation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. When diluting into aqueous media, add the DMSO stock to the media and mix immediately and vigorously. Visually inspect for any precipitation. The final DMSO concentration should be kept low and consistent across all wells (typically ≤0.5%).[3] | Consistent inhibitor concentration and activity across all treated wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. If their use is unavoidable, fill the outer wells with sterile PBS or media to create a humidity barrier. | More uniform results across the plate. |
| Variable Incubation Times | Use a multichannel pipette to add reagents (LPS, this compound, ATP/nigericin) to all replicate wells simultaneously. Ensure consistent timing for each incubation step. | Synchronized cellular responses leading to more consistent data points. |
| Inconsistent ELISA Technique | Ensure proper washing steps and avoid cross-contamination between wells. Use a calibrated multichannel pipette for adding antibodies and substrates. | Reduced variability in ELISA readouts. |
Issue 2: Inconsistent or Weaker-than-Expected Inhibition by this compound
If this compound is not producing the expected level of inhibition, consider the following factors.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal IC50 for your specific cell type and experimental conditions. | Identification of the effective concentration range for this compound in your assay. |
| Inhibitor Instability | Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock solution. | Consistent inhibitory activity of the compound. |
| Insufficient Pre-incubation Time | Optimize the pre-incubation time with this compound before adding the NLRP3 activator. Test a range of times (e.g., 30, 60, 90 minutes). | Maximum target engagement and inhibition. |
| Cell Line-Specific Differences | The response to this compound can vary between cell lines (e.g., THP-1, BMDMs). Use a consistent cell line and passage number for all experiments.[2] | Reproducible and comparable results. |
| High Cell Density | High cell density can lead to rapid depletion of the inhibitor or altered cellular responses. Optimize cell seeding density to ensure a linear response range. | More consistent and predictable inhibition. |
Issue 3: High Levels of Cytotoxicity Observed
Distinguishing between specific pyroptosis and non-specific cytotoxicity is crucial.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects at High Concentrations | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., LDH release or a live/dead cell stain) in parallel with your inflammasome activation assay to assess baseline toxicity of the inhibitor alone.[2] | Clear differentiation between inflammasome-mediated cell death and inhibitor-induced cytotoxicity. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells (typically ≤0.5%). Run a vehicle control (DMSO only) to assess its effect on cell viability. | Minimal cytotoxicity in vehicle control wells. |
| Contamination | Regularly test cell cultures for mycoplasma contamination, which can induce inflammatory responses and cell death. | Healthy cell cultures and more reliable experimental results. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (Nek7 Kinase Activity) | <100 nM | In vitro biochemical assay | [1] |
| IC50 (IL-1β Release) | <50 nM | Cellular assay | [1] |
Experimental Protocols
Protocol 1: In Vitro Nek7 Kinase Assay
This protocol is adapted for screening inhibitors like this compound.
Materials:
-
Recombinant Nek7 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Nek7 substrate (e.g., a specific peptide or Myelin Basic Protein)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white plates
Procedure:
-
Prepare a master mix of recombinant Nek7 in kinase buffer.
-
Add 10 µL of the Nek7 master mix to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in kinase buffer with a consistent final DMSO concentration. Add 5 µL of the inhibitor dilutions or vehicle control to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Prepare a solution of ATP and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to each well.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP or Nigericin
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Priming: Replace the medium with fresh RPMI-1640 and prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (5 µM) for 1-2 hours.
-
Sample Collection: Carefully collect the cell culture supernatants.
-
IL-1β Measurement: Measure the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Cytotoxicity Measurement: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatants using a cytotoxicity assay kit to assess cell death.
-
Data Analysis: Normalize the IL-1β secretion data to the vehicle control and plot a dose-response curve to determine the IC50 of this compound.
Visualizations
Caption: Signaling pathway of Nek7-mediated NLRP3 inflammasome activation and its inhibition by this compound.
References
Nek7-IN-1 stability in DMSO and aqueous solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the NEK7 inhibitor, Nek7-IN-1. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound solutions.
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its kinetic solubility. | - Lower the final working concentration of this compound.- Increase the percentage of DMSO in the final solution (note potential effects on cells).- Consider using a surfactant like Tween-20 or Pluronic F-68 to improve solubility. |
| Inconsistent or lower-than-expected activity in cell-based assays. | - Degradation of this compound: The compound may be unstable in the aqueous assay medium at 37°C over the course of the experiment.- Inaccurate Pipetting: Errors in preparing serial dilutions from the stock solution.- Improper Storage: Frequent freeze-thaw cycles of the DMSO stock solution. | - Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocol 1).- If degradation is observed, prepare fresh solutions for each experiment or reduce the incubation time.- Use calibrated pipettes and perform serial dilutions carefully.- Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] |
| High background signal or off-target effects. | - DMSO Concentration: High concentrations of DMSO can be toxic to cells and may cause non-specific effects.- Compound Purity: The purity of the this compound lot may be insufficient. | - Ensure the final DMSO concentration in your assay is as low as possible (typically ≤ 0.5%) and that all experimental conditions, including controls, have the same final DMSO concentration.- Verify the purity of your this compound with the supplier's certificate of analysis. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). Most small molecule kinase inhibitors exhibit good solubility in DMSO.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the integrity of this compound. The following are general recommendations; always consult the manufacturer's datasheet for specific instructions.
| Form | Storage Temperature | Typical Duration | Key Considerations |
| Solid (Powder) | -20°C, desiccated | Up to 3 years | Protect from moisture and light. |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage.[1] Use tightly sealed vials to prevent water absorption by DMSO.[1] |
Q3: Is this compound stable in aqueous solutions?
A3: While specific public data on the aqueous stability of this compound is limited, small molecule inhibitors, in general, can be susceptible to degradation in aqueous buffers, especially at physiological temperatures (37°C).[1][2] Factors such as pH, temperature, and the presence of media components can affect stability. It is highly recommended to perform a stability assessment in your specific experimental buffer (see Experimental Protocol 1).
Q4: Can I repeatedly freeze and thaw my DMSO stock solution of this compound?
A4: It is strongly advised to avoid repeated freeze-thaw cycles.[3] DMSO is hygroscopic and can absorb moisture from the air, which may lead to compound degradation or precipitation upon freezing. Aliquoting the stock solution into single-use vials is the best practice to ensure stability.[1]
Q5: What analytical methods can be used to assess the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) are the most common and reliable methods to quantify the amount of intact this compound over time and to detect any potential degradation products.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for sample quenching and analysis
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to the final working concentration (e.g., 10 µM).
-
Time Point 0 (T=0): Immediately after preparation, take an aliquot of the working solution. Quench the sample by adding an equal volume of cold acetonitrile to precipitate any proteins and stop degradation. Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This serves as the 100% reference.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Subsequent Time Points: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and process them in the same manner as the T=0 sample.
-
Analysis: Analyze all samples by a validated HPLC or LC-MS method.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas.
Visualizations
Caption: Workflow for assessing this compound stability.
References
NEK7 Inhibition Experiments: Technical Support Center
Welcome to the technical support center for NEK7 inhibition experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls encountered when studying NEK7 and its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of NEK7 in cellular signaling?
A1: NEK7, or NIMA-related kinase 7, is a serine/threonine kinase that plays a crucial role in mitosis, including mitotic spindle formation and cytokinesis.[1][2] More recently, NEK7 has been identified as an essential component for the activation of the NLRP3 inflammasome, a key player in the innate immune response.[3][4][5] It acts as a sensor for various danger signals, leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[6][7]
Q2: Is the kinase activity of NEK7 required for NLRP3 inflammasome activation?
A2: Interestingly, the catalytic activity of NEK7 appears to be dispensable for the activation of the NLRP3 inflammasome.[2][4] NEK7's role in this pathway is primarily structural, acting as a scaffold to facilitate the assembly of the inflammasome complex.[8] It directly binds to the leucine-rich repeat (LRR) domain of NLRP3.[2][4][9]
Q3: What are the potential advantages of targeting NEK7 over directly targeting NLRP3?
A3: Targeting NEK7 may offer a more selective approach for modulating the NLRP3 inflammasome.[6] Direct NLRP3 inhibitors have been associated with off-target effects and potential toxicity, such as hepatotoxicity observed with the inhibitor MCC950.[6][10] Since NEK7's kinase activity is not required for inflammasome activation, targeting the NEK7-NLRP3 interaction could provide a safer therapeutic window, potentially avoiding the complete shutdown of the immune response which can lead to increased susceptibility to infections.[6][8]
Q4: Are there alternatives to small molecule inhibitors for targeting NEK7?
A4: Yes, NEK7 degraders are emerging as a promising alternative.[11] These molecules utilize the cell's natural protein disposal system (the ubiquitin-proteasome system) to selectively eliminate the NEK7 protein.[11] This approach can lead to a more sustained and potent inhibition of the NLRP3 inflammasome pathway and may offer a better safety profile compared to traditional inhibitors.[6][11]
Troubleshooting Guides
Section 1: In Vitro Kinase Assays
Problem: High background or low signal-to-noise ratio in my NEK7 kinase assay.
-
Possible Cause 1: Suboptimal Reagent Concentration.
-
Possible Cause 2: Inactive Enzyme.
-
Possible Cause 3: Assay Buffer Composition.
-
Solution: The composition of the kinase assay buffer is critical. A typical buffer includes a buffering agent (e.g., MOPS or Tris-HCl), divalent cations (e.g., MgCl2), and a reducing agent (e.g., DTT).[12] Ensure all components are at the correct pH and concentration.
-
Problem: My NEK7 inhibitor shows poor potency or inconsistent IC50 values.
-
Possible Cause 1: Inhibitor Solubility.
-
Solution: Ensure your inhibitor is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentration determination and variability in results. Consider using a different solvent or a lower concentration range.
-
-
Possible Cause 2: ATP Competition.
-
Solution: If you are using an ATP-competitive inhibitor, the concentration of ATP in your assay will directly impact the apparent IC50 value. Consider determining the inhibitor's potency at different ATP concentrations or using a lower, physiologically relevant ATP concentration.
-
-
Possible Cause 3: Assay Format.
-
Solution: Different assay formats (e.g., ADP-Glo, radioisotope-based) can yield different results.[12][13] Ensure the chosen format is suitable for your inhibitor and that you have optimized the protocol accordingly. The ADP-Glo™ Kinase Assay, for example, measures ADP production via a luminescent signal.[14]
-
Section 2: Cellular Assays for NLRP3 Inflammasome Activation
Problem: I am not observing NEK7-dependent NLRP3 inflammasome activation in my cell-based assay.
-
Possible Cause 1: Cell Line Choice.
-
Solution: Not all cell lines express the necessary components of the NLRP3 inflammasome. Immortalized bone-marrow-derived macrophages (iBMDMs) and the human monocytic cell line THP-1 are commonly used and reliable models.[15] Some studies have shown that in HEK293 cells, NLRP3 can be constitutively active independent of NEK7.[15]
-
-
Possible Cause 2: Insufficient Priming.
-
Solution: Most NLRP3 activation protocols require a two-step process: a priming signal (Signal 1) followed by an activation signal (Signal 2). The priming step, often achieved with lipopolysaccharide (LPS), is necessary to upregulate the expression of NLRP3 and pro-IL-1β.[5] Ensure your cells are adequately primed before adding the activator.
-
-
Possible Cause 3: Inappropriate Activator.
-
Solution: A variety of stimuli can activate the NLRP3 inflammasome, including nigericin, ATP, and monosodium urate (MSU) crystals. The choice of activator can influence the kinetics and magnitude of the response. Optimize the concentration and incubation time for your chosen activator.
-
Problem: High levels of cell death in my control wells.
-
Possible Cause 1: Cytotoxicity of Reagents.
-
Solution: High concentrations of LPS or the NLRP3 activator can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentrations of your reagents.
-
-
Possible Cause 2: Contamination.
-
Solution: Mycoplasma or other microbial contamination can trigger non-specific inflammatory responses and cell death. Regularly test your cell cultures for contamination.
-
Section 3: Target Engagement and Specificity
Problem: How can I confirm that my compound is directly binding to NEK7 in cells?
-
Solution: Cellular Thermal Shift Assay (CETSA).
-
CETSA is a powerful technique to assess target engagement in a cellular context.[16][17] It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[16][17][18] By treating cells with your compound and then subjecting them to a heat gradient, you can determine if your compound increases the thermal stability of NEK7, indicating direct binding.[16][17]
-
Problem: My NEK7 inhibitor is showing off-target effects.
-
Possible Cause 1: Lack of Specificity.
-
Possible Cause 2: Covalent Inhibition.
-
Solution: Some inhibitors, like rociletinib, have been shown to covalently bind to NEK7.[20][21] While this can increase potency, it can also lead to off-target effects if the reactive group interacts with other proteins. Characterize the binding mode of your inhibitor to understand its potential for off-target covalent interactions.[22]
-
Section 4: Western Blotting for NEK7 and NLRP3 Pathway Components
Problem: Weak or no signal for NEK7 or NLRP3 pathway proteins on my Western blot.
-
Possible Cause 1: Low Protein Expression.
-
Solution: The abundance of NEK7 and NLRP3 can vary between cell types and conditions. Ensure you are loading a sufficient amount of protein (20-30 µg of whole-cell extract is a good starting point).[23] For low-abundance targets, you may need to enrich your sample through immunoprecipitation or cellular fractionation.[24]
-
-
Possible Cause 2: Inefficient Antibody.
-
Solution: The quality of the primary antibody is crucial. Use an antibody that has been validated for Western blotting and for the species you are working with. Optimize the antibody concentration and incubation time (e.g., overnight at 4°C).[25]
-
-
Possible Cause 3: Poor Protein Transfer.
-
Solution: Confirm successful transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer conditions (time, voltage, buffer composition) for your specific proteins of interest.
-
Problem: Non-specific bands or high background on my Western blot.
-
Possible Cause 1: Inadequate Blocking.
-
Solution: Blocking is essential to prevent non-specific antibody binding. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST).[25]
-
-
Possible Cause 2: Antibody Concentration Too High.
-
Solution: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background. Perform a titration to determine the optimal antibody dilution.
-
-
Possible Cause 3: Insufficient Washing.
-
Solution: Thorough washing steps are necessary to remove unbound antibodies. Increase the number and duration of washes with a buffer containing a detergent like Tween 20 (e.g., TBST).[25]
-
Experimental Protocols & Data
NEK7 In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.[13][14][26]
Materials:
-
Active NEK7 enzyme
-
NEK7 substrate (e.g., Native Bovine Casein)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[12]
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plate
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a master mix containing the Kinase Assay Buffer, ATP, and substrate.
-
Add your NEK7 inhibitor (or vehicle control) to the appropriate wells of the 384-well plate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding diluted active NEK7 enzyme to the wells. For the blank control, add Kinase Dilution Buffer instead of the enzyme.[13]
-
Incubate the plate at room temperature for 40 minutes.[13]
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for another 40 minutes at room temperature.[13]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Read the luminescence on a plate reader.[13]
-
Calculate the corrected relative light units (RLU) by subtracting the blank control value from each sample value.
| Parameter | Typical Concentration Range |
| Active NEK7 | 1-10 ng/µL |
| Substrate (Casein) | 0.2-1.0 mg/mL[12] |
| ATP | 10-100 µM |
| Inhibitor | Varies depending on potency |
Cellular Thermal Shift Assay (CETSA) for NEK7 Target Engagement
This protocol is a generalized procedure based on established CETSA methodologies.[16][17][18][27][28]
Materials:
-
Cells expressing NEK7
-
NEK7 inhibitor
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-NEK7 antibody
Procedure:
-
Culture cells to the desired confluency and treat with your NEK7 inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and analyze the amount of soluble NEK7 by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble NEK7 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
| Parameter | Typical Condition |
| Cell Treatment Time | 1-4 hours |
| Temperature Gradient | 40°C to 70°C in 2-3°C increments |
| Heating Time | 3 minutes |
| Centrifugation | 20,000 x g for 20 minutes at 4°C |
Visualizations
Caption: NEK7-NLRP3 Inflammasome Signaling Pathway.
Caption: CETSA Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Empowering Anti-Inflammatory Research with NLRP3 & NEK7 Assays - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. captortherapeutics.com [captortherapeutics.com]
- 7. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 8. Captor Therapeutics [captortherapeutics.com]
- 9. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 10. captortherapeutics.pl [captortherapeutics.pl]
- 11. What are NEK7 degraders and how do they work? [synapse.patsnap.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 14. NEK7 Kinase Enzyme System [promega.com.cn]
- 15. mdpi.com [mdpi.com]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Nek7 conformational flexibility and inhibitor binding probed through protein engineering of the R-spine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 25. Western Blot Troubleshooting | Thermo Fisher Scientific - ID [thermofisher.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nek7-IN-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting experiments involving the Nek7 inhibitor, Nek7-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of NIMA-related kinase 7 (Nek7).[1] Nek7 is a serine/threonine kinase that plays a crucial role in mitosis and the activation of the NLRP3 inflammasome.[2][3] By inhibiting Nek7, this compound can block the assembly and activation of the NLRP3 inflammasome, thereby reducing the release of pro-inflammatory cytokines such as IL-1β.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for this compound concentration in cell-based assays is in the range of its IC50 values. For Nek7 inhibition, the IC50 is <100 nM, and for the inhibition of IL-1β release, the IC50 is <50 nM.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will vary depending on the specific experiment and the cellular process being investigated. For inhibiting NLRP3 inflammasome activation, a pre-incubation time of 1-4 hours before stimulation with an NLRP3 activator (like LPS and ATP) is a common starting point. For longer-term studies, such as those investigating effects on cell cycle, incubation times may extend to 24 hours or more. It is crucial to perform a time-course experiment to determine the ideal incubation period for your experimental setup.
Q4: Can this compound be used in in-vivo studies?
A4: While this compound is a valuable tool for in-vitro studies, its suitability for in-vivo applications would require further investigation into its pharmacokinetic and pharmacodynamic properties, which are not detailed in the currently available information.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of IL-1β release | Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response curve, testing a range of concentrations from 10 nM to 1 µM to determine the optimal inhibitory concentration. |
| Inappropriate incubation time: The pre-incubation time with this compound may be too short for it to effectively engage its target before inflammasome activation. | Conduct a time-course experiment, varying the pre-incubation time from 30 minutes to 6 hours before adding the NLRP3 stimulus. | |
| Cell health issues: Poor cell viability can lead to inconsistent results. | Ensure cells are healthy and not overgrown. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your experiment. | |
| High cell toxicity observed | Inhibitor concentration is too high: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. | Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that provides significant inhibition with minimal toxicity. |
| Prolonged incubation time: Long exposure to the inhibitor might be detrimental to the cells. | Reduce the incubation time. A shorter incubation may be sufficient to achieve the desired effect without compromising cell health. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, density, or health can lead to variable responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment. |
| Reagent variability: Inconsistent preparation of this compound stock solutions or other reagents can introduce variability. | Prepare fresh stock solutions of this compound and other critical reagents regularly. Ensure proper storage as per the manufacturer's instructions. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | NIMA-related kinase 7 (Nek7) | [1] |
| IC50 (Nek7) | <100 nM | [1] |
| IC50 (IL-1β release) | <50 nM | [1] |
| Molecular Formula | C30H34F4N8O2 | [1] |
| Molecular Weight | 614.64 g/mol | [1] |
| CAS Number | 2738569-12-3 | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for IL-1β Inhibition
This protocol outlines a method to determine the effective concentration of this compound for inhibiting NLRP3 inflammasome-mediated IL-1β release in macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ATP
-
ELISA kit for human or mouse IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate with PMA for 24-48 hours prior to the experiment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium (e.g., 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, and a vehicle control). Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a pre-determined time (e.g., 2 hours).
-
NLRP3 Inflammasome Priming: Add LPS to each well to a final concentration of 1 µg/mL. Incubate for 3-4 hours.
-
NLRP3 Inflammasome Activation: Add ATP to each well to a final concentration of 5 mM. Incubate for 30-60 minutes.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β measurement.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Nek7 Target Engagement
This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream target of Nek7.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-target, anti-total-target, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound or a vehicle control for the optimized incubation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
Visualizations
Caption: Nek7 signaling pathway in NLRP3 inflammasome activation.
Caption: Experimental workflow for this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Interpreting Unexpected Results with Nek7-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Nek7-IN-1. The information is intended for scientists and drug development professionals to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a small molecule inhibitor that targets the NIMA-related kinase 7 (Nek7). Most Nek7 inhibitors function by binding to the ATP-binding pocket of the kinase domain[1]. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking its catalytic activity. It is crucial to distinguish this from Nek7's non-catalytic scaffolding function in inflammasome activation.
Q2: My primary goal is to inhibit NLRP3 inflammasome activation, but I'm not seeing the expected reduction in IL-1β secretion. Why might this be?
A2: This is a critical point when working with Nek7. While Nek7 is essential for NLRP3 inflammasome activation, its role in this process is primarily as a scaffolding protein that facilitates the assembly of the inflammasome complex[2][3]. This scaffolding function has been shown to be independent of its kinase activity[2][4]. If this compound is a purely catalytic inhibitor, it may not effectively block the Nek7-NLRP3 interaction. Your experimental results could be indicating that the kinase-inhibitory function of your compound does not prevent the protein-protein interaction required for inflammasome assembly.
Q3: I've observed a significant increase in cells arrested in mitosis and the appearance of multinucleated cells after treatment with this compound. Is this an off-target effect?
A3: This is likely an on-target effect of inhibiting Nek7's kinase activity. Nek7 is a crucial regulator of mitosis, specifically in centrosome separation, mitotic spindle formation, and cytokinesis[1][4]. Inhibition of its kinase function can lead to defects in these processes, resulting in prometaphase arrest and the formation of abnormal nuclei, which is a known phenotype associated with Nek7 disruption[4].
Q4: I'm seeing inhibition of inflammatory markers, but my experiment does not involve a known NLRP3 activator. What could be happening?
A4: Recent evidence suggests that Nek7 may also play a role in the activation of the NLRP1 inflammasome, which is structurally related to NLRP3[5][6]. If your experimental system expresses NLRP1 and is being stimulated by an NLRP1 activator (e.g., Val-boroPro), the effects you are observing could be due to the inhibition of the NLRP1 pathway. This represents an expansion of Nek7's known roles in innate immunity[5][6].
Q5: Does the cell type used in my experiments matter for this compound's effect on the inflammasome?
A5: Yes, the cellular context is very important. While Nek7 is considered essential for NLRP3 activation in primary cells like bone marrow-derived macrophages (BMDMs)[7], some studies in reconstituted cell lines, such as HEK293-ASC, have shown that NLRP3 inflammasome assembly can occur independently of Nek7. If you are using an engineered cell line, the dependency on Nek7 might be altered.
Troubleshooting Guide
| Observed Unexpected Result | Potential Cause | Suggested Action / Experiment |
| No inhibition of NLRP3-mediated IL-1β/IL-18 secretion. | This compound is a kinase inhibitor and does not block the kinase-independent scaffolding function of Nek7 required for NLRP3 interaction[2][4]. | Perform a co-immunoprecipitation (Co-IP) experiment to see if this compound disrupts the binding between Nek7 and NLRP3. If the interaction persists, the inhibitor is not suitable for blocking inflammasome assembly. |
| Increased cell death and apoptosis in treated cells. | This is an expected on-target effect related to Nek7's role in mitosis. Inhibition leads to mitotic arrest and subsequent apoptosis[1]. | Perform cell cycle analysis (e.g., by flow cytometry with propidium (B1200493) iodide staining) to confirm a mitotic block. Use a lower, non-toxic concentration of this compound if the goal is to study non-mitotic functions. |
| Reduced cell proliferation without signs of inflammation. | The primary effect of the inhibitor at the concentration used is on cell cycle progression rather than inflammation. | Titrate this compound to a concentration that does not significantly impact cell proliferation over the time course of your inflammation assay. |
| Variable results between experimental replicates. | The timing of this compound treatment relative to inflammasome priming (Signal 1) and activation (Signal 2) is critical. Also, Nek7's role is restricted to the interphase of the cell cycle[3]. | Standardize the timing of inhibitor addition. Ensure cell cultures are not synchronized in mitosis, as this would make them refractory to NLRP3 activation. |
| Inhibition of an inflammatory pathway not thought to involve NLRP3. | Nek7 may be involved in other inflammasome pathways, such as NLRP1[5][6]. | Use specific siRNAs to knock down NLRP1 or other suspected inflammasome components to verify the pathway being affected by this compound. |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Nek7-NLRP3 Interaction
This protocol determines if this compound disrupts the physical interaction between Nek7 and NLRP3.
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., THP-1 or primary BMDMs) to ~80% confluency.
-
Prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce pro-IL-1β and NLRP3 expression[5].
-
Pre-treat cells with the desired concentration of this compound or vehicle control for 1 hour.
-
Stimulate with an NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 5 µM Nigericin for 1 hour)[5].
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with an anti-NLRP3 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Co-IP buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Nek7 antibody to detect co-precipitated Nek7.
-
Probe a separate blot of the input lysates to confirm equal protein loading and expression of Nek7 and NLRP3.
-
Protocol 2: Inflammasome Activation Assay
This protocol measures the downstream effects of inflammasome activation (cytokine release and pyroptosis).
-
Cell Plating and Priming:
-
Plate macrophages in a 96-well plate.
-
Prime cells with LPS (e.g., 1 µg/mL) for 4 hours[5].
-
-
Inhibitor Treatment:
-
Remove LPS-containing media and replace with fresh media containing various concentrations of this compound or vehicle control. Incubate for 1 hour.
-
-
Inflammasome Activation:
-
Add an NLRP3 activator (e.g., ATP or Nigericin) and incubate for the appropriate time (e.g., 30-60 minutes).
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant.
-
For IL-1β: Use an ELISA kit to quantify the concentration of mature IL-1β in the supernatant.
-
For Pyroptosis: Use an LDH (Lactate Dehydrogenase) release assay kit to measure membrane integrity. Lyse a set of control wells to determine maximum LDH release.
-
Visualizing Key Pathways and Workflows
Nek7's Dual Roles in Mitosis and Inflammation
Caption: Diagram illustrating Nek7's two major functions.
NLRP3 Inflammasome Activation Pathway
Caption: The canonical two-signal model of NLRP3 inflammasome activation.
Troubleshooting Workflow for Unexpected Results
References
- 1. What are NEK7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Nek7 is an essential mediator of NLRP3 activation downstream of potassium efflux - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NEK7 Inhibitors: Nek7-IN-1 vs. Rociletinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of NIMA-related kinase 7 (NEK7): Nek7-IN-1 and rociletinib (B611991). While both compounds target NEK7, a critical regulator of the NLRP3 inflammasome, they exhibit distinct mechanisms of action. This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to NEK7 and its Inhibition
NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that plays a dual role in cellular processes. It is involved in mitotic progression and is an essential component for the activation of the NLRP3 inflammasome, a key player in innate immunity.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making NEK7 an attractive therapeutic target.[4]
This guide focuses on two compounds that inhibit NEK7 function:
-
This compound: A small molecule inhibitor of NEK7 with high potency. Based on the general mechanism of kinase inhibitors, it is presumed to be an ATP-competitive inhibitor, though detailed public studies are limited.
-
Rociletinib (CO-1686): Originally developed as a third-generation EGFR inhibitor for non-small-cell lung cancer, it has been identified as a potent, covalent inhibitor of NEK7.[4][5] It acts by a distinct mechanism that does not involve the inhibition of NEK7's kinase activity.[4]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and rociletinib. It is important to note that the data for this compound is primarily from commercial vendor information and a patent application, while the data for rociletinib's activity on NEK7 is more extensively documented in peer-reviewed literature.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | Assay Type | IC50 Value | Source |
| This compound | NEK7 Kinase Activity | Biochemical Assay | < 100 nM | [6] |
| Rociletinib | NEK7 Kinase Activity | In vitro kinase activity analysis | No effect on kinase activity | [4] |
Table 2: Cellular Activity - NLRP3 Inflammasome Inhibition
| Inhibitor | Cellular Effect | Cell Type | IC50 Value | Source |
| This compound | IL-1β Release | Not Specified | < 50 nM | [6] |
| Rociletinib | MSU-induced IL-1β Secretion | Bone Marrow-Derived Macrophages (BMDMs) | ~0.47 µM | [7] |
| Rociletinib | ATP-induced IL-1β Secretion | Bone Marrow-Derived Macrophages (BMDMs) | ~0.84 µM | [4] |
Mechanism of Action
The two inhibitors exhibit fundamentally different mechanisms of action in how they modulate NEK7 function, particularly in the context of NLRP3 inflammasome activation.
This compound is described as a potent inhibitor of NEK7, and while detailed public information is scarce, it is likely an ATP-competitive kinase inhibitor . This class of inhibitors typically binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.
Rociletinib , in contrast, is a covalent, non-kinase-inhibiting modulator of NEK7 . It contains a reactive α, β-unsaturated carbonyl group that forms a covalent bond with the cysteine 79 residue of NEK7.[4] This binding event sterically hinders the interaction between NEK7 and NLRP3, which is a prerequisite for inflammasome assembly and activation.[4] Importantly, this action is independent of NEK7's catalytic kinase function.[4]
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the NEK7-NLRP3 signaling pathway and a general experimental workflow for testing NEK7 inhibitors.
Caption: NEK7-NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating NEK7 Inhibitors.
Experimental Protocols
The following are representative protocols for key experiments used to characterize NEK7 inhibitors.
NEK7 Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the kinase activity of NEK7.
Materials:
-
Recombinant human NEK7 enzyme
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the recombinant NEK7 enzyme, the kinase substrate, and the diluted test inhibitor or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence readout, which is proportional to kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
NLRP3 Inflammasome Activation Assay (Cellular)
This assay assesses the ability of an inhibitor to block NLRP3 inflammasome activation in a cellular context.
Materials:
-
Human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Lipopolysaccharide (LPS) for priming (Signal 1).
-
NLRP3 activator (e.g., Nigericin, ATP, or MSU crystals) for activation (Signal 2).
-
Test inhibitor (e.g., rociletinib) dissolved in DMSO.
-
ELISA kit for human or mouse IL-1β.
-
Reagents for Western blotting (lysis buffer, antibodies against caspase-1 p20 subunit and a loading control).
Procedure:
-
Cell Culture and Differentiation:
-
For THP-1 cells, seed them in 96-well or 6-well plates and differentiate into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours.
-
For BMDMs, isolate bone marrow from mice and differentiate into macrophages using M-CSF for 6-7 days.
-
-
Priming (Signal 1):
-
Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium and add fresh medium with various concentrations of the test inhibitor or vehicle control (DMSO). Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator to the wells (e.g., 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes).
-
-
Sample Collection:
-
Carefully collect the cell culture supernatants.
-
Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.
-
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activation: Perform Western blotting on the cell lysates to detect the cleaved (active) p20 subunit of caspase-1. Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Interpretation:
-
Determine the IC50 value for the inhibition of IL-1β release.
-
Assess the reduction in the caspase-1 p20 band intensity in the presence of the inhibitor.
-
Conclusion
This compound and rociletinib represent two distinct strategies for targeting NEK7 to modulate the NLRP3 inflammasome. This compound, based on available data, appears to be a potent, direct kinase inhibitor. Rociletinib, on the other hand, offers a novel mechanism by covalently binding to a non-catalytic site on NEK7, thereby disrupting its interaction with NLRP3 without affecting its kinase function.
The choice between these inhibitors for research or therapeutic development would depend on the specific application. The kinase-independent mechanism of rociletinib may offer a different selectivity and safety profile compared to traditional ATP-competitive kinase inhibitors. However, further detailed and publicly available experimental data on this compound is required for a more comprehensive and direct comparison of its performance and selectivity against rociletinib and other NEK7 modulators. Researchers are encouraged to carefully consider these differences when designing experiments and interpreting results.
References
- 1. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 activation and mitosis are mutually exclusive events coordinated by NEK7, a new inflammasome component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CA3214042A1 - Nek7 inhibitors - Google Patents [patents.google.com]
- 5. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20210355130A1 - Inhibitors of nek7 kinase - Google Patents [patents.google.com]
- 7. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nek7-IN-1 and MCC950 for NLRP3 Inflammasome Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two key inhibitors of the NLRP3 inflammasome: Nek7-IN-1, a novel inhibitor of the NIMA-related kinase 7 (NEK7), and MCC950, a well-established and potent NLRP3 inhibitor. This document outlines their mechanisms of action, presents a quantitative comparison of their efficacy, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.
Mechanism of Action
The NLRP3 inflammasome is a crucial component of the innate immune system. Its activation is a two-step process involving a priming signal (Signal 1), typically microbial components like lipopolysaccharide (LPS), which upregulates NLRP3 expression, and an activation signal (Signal 2), such as extracellular ATP, which triggers the assembly of the inflammasome complex. This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. NEK7 has been identified as an essential mediator for NLRP3 inflammasome activation, acting downstream of potassium efflux.
This compound functions as an inhibitor of NEK7, a key protein in the activation of the NLRP3 inflammasome. By targeting NEK7, this compound is believed to disrupt the interaction between NEK7 and NLRP3, thereby preventing the assembly and activation of the inflammasome complex.
MCC950 is a potent and selective small-molecule inhibitor that directly targets the NLRP3 protein itself. It specifically binds to the NACHT domain of NLRP3, preventing an essential conformational change and subsequent oligomerization required for inflammasome activation.[1]
Quantitative Efficacy Comparison
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and MCC950, providing a quantitative measure of their potency in inhibiting the NLRP3 inflammasome pathway.
| Compound | Target | Assay | IC50 | Cell Type |
| This compound | NEK7 | NEK7 Inhibition | < 100 nM | Not Specified |
| NLRP3 Inflammasome | IL-1β Release | < 50 nM | Not Specified | |
| MCC950 | NLRP3 | IL-1β Release (LPS + ATP) | ~7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) |
| NLRP3 | IL-1β Release (LPS + Nigericin) | ~8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
References
A Comparative Guide to NEK7 Knockdown and Nek7-IN-1 Inhibition for NLRP3 Inflammasome Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two primary methodologies for interrogating the function of NIMA-related kinase 7 (NEK7): genetic knockdown and pharmacological inhibition with the small molecule Nek7-IN-1. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify signaling pathways and workflows.
NEK7 is a serine/threonine kinase that has been identified as a critical component in the activation of the NLRP3 inflammasome, a multi-protein complex central to the innate immune response.[1] Beyond its established role in mitosis, NEK7 acts as a crucial cellular sensor, binding directly to the NLRP3 protein to license the assembly and activation of the inflammasome.[2][3] This activation leads to the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1] Given its pivotal role, targeting NEK7 is a promising strategy for modulating inflammation in numerous diseases. This guide compares the genetic approach of reducing NEK7 protein levels (knockdown) with the pharmacological approach of inhibiting its function using a specific inhibitor, this compound.
Mechanism of Action: Knockdown vs. Inhibition
NEK7 Knockdown: This genetic method involves reducing or eliminating the expression of the NEK7 protein. This is typically achieved using techniques such as:
-
siRNA (small interfering RNA): Induces transient degradation of NEK7 mRNA.[4][5]
-
shRNA (short hairpin RNA): Can be delivered via viral vectors for stable, long-term suppression of NEK7 expression.[6]
-
CRISPR/Cas9: Enables complete gene knockout for permanent elimination of NEK7 expression.
By removing the NEK7 protein, this method directly prevents its interaction with NLRP3, thereby blocking a crucial step in inflammasome assembly.[3][6]
This compound Inhibition: This pharmacological method utilizes a small molecule, this compound, to acutely block NEK7 function. While detailed mechanistic studies on this compound are emerging, small molecule inhibitors typically act by binding to the kinase's ATP-binding pocket, preventing the phosphorylation of substrates.[7] However, research indicates that the kinase activity of NEK7 may be dispensable for its role in NLRP3 activation, suggesting it functions primarily as a scaffold.[2] Therefore, inhibitors like this compound likely disrupt the NEK7-NLRP3 interaction through direct binding or by inducing conformational changes, which in turn blocks inflammasome assembly.[1][8]
NEK7's Role in NLRP3 Inflammasome Activation
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, highlighting the points of intervention for NEK7 knockdown and this compound inhibition. Upon receiving a priming signal (e.g., LPS) and an activation signal (e.g., ATP, MSU crystals), cellular K+ efflux triggers the interaction between NEK7 and the Leucine-Rich Repeat (LRR) domain of NLRP3. This is the critical licensing step that both knockdown and inhibition aim to disrupt.
References
- 1. A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. NEK7-Mediated Activation of NLRP3 Inflammasome Is Coordinated by Potassium Efflux/Syk/JNK Signaling During Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEK7 Regulates NLRP3 Inflammasome Activation and Neuroinflammation Post-traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
Validating the On-Target Effects of Nek7 Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NIMA-related kinase 7 (NEK7) has emerged as a critical regulator of the NLRP3 inflammasome, a key component of the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making NEK7 an attractive therapeutic target. This guide provides a comparative overview of methodologies to validate the on-target effects of NEK7 inhibitors, using a hypothetical inhibitor, "Nek7-IN-1," as a reference against established compounds.
NEK7's Role in the NLRP3 Inflammasome Pathway
NEK7 functions as an essential downstream component of potassium (K+) efflux, a common trigger for NLRP3 activation. It directly binds to the leucine-rich repeat (LRR) domain of NLRP3, an interaction that is crucial for the assembly and activation of the inflammasome complex. This leads to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This signaling cascade ultimately results in a potent inflammatory response and a form of programmed cell death known as pyroptosis.
Caption: NEK7-NLRP3 signaling pathway and point of inhibition.
Comparative Analysis of NEK7 Inhibitors
Validating a novel inhibitor like this compound requires a direct comparison to other known molecules targeting NEK7. While specific, potent, and selective NEK7 inhibitors are still emerging, compounds like Rociletinib have been identified to covalently bind to NEK7 and inhibit NLRP3 inflammasome activation. The following table compares hypothetical data for this compound with published data for Rociletinib.
| Parameter | This compound (Hypothetical Data) | Rociletinib |
| Mechanism of Action | Reversible, ATP-competitive | Covalent inhibitor, binds to Cys79 |
| Biochemical Potency (IC₅₀) | 50 nM (in vitro kinase assay) | Not reported to inhibit kinase activity |
| Binding Affinity (Kᴅ) | 100 nM (Isothermal Titration Calorimetry) | ~6.7 µM (Microscale Thermophoresis)[1] |
| Cellular Potency (EC₅₀) | 200 nM (IL-1β secretion assay) | Dose-dependent inhibition of IL-1β secretion[1] |
| Selectivity | >100-fold selective over other NEK family kinases | Specific for NEK7 over NEK6 and NEK9 in binding assays[2] |
Experimental Workflow for On-Target Validation
A multi-faceted approach is essential to rigorously validate the on-target effects of a NEK7 inhibitor. The following workflow outlines key experiments.
Caption: Experimental workflow for validating NEK7 inhibitor on-target effects.
Detailed Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant NEK7.
Protocol:
-
Recombinant human NEK7 protein is incubated with a substrate peptide and varying concentrations of the inhibitor (e.g., this compound).
-
The kinase reaction is initiated by the addition of ATP.
-
The phosphorylation of the substrate is measured over time, often using a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Direct Binding Assays (Isothermal Titration Calorimetry - ITC / Microscale Thermophoresis - MST)
Objective: To confirm direct physical binding of the inhibitor to NEK7 and determine the binding affinity.
Protocol (ITC):
-
A solution of the inhibitor is titrated into a solution containing the purified NEK7 protein in the sample cell of an ITC instrument.
-
The heat released or absorbed upon binding is measured.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Co-Immunoprecipitation (Co-IP) of NEK7 and NLRP3
Objective: To assess whether the inhibitor disrupts the interaction between NEK7 and NLRP3 in a cellular context.
Protocol:
-
HEK293T cells are co-transfected with plasmids expressing tagged versions of human NLRP3 and NEK7 (e.g., VSV-NLRP3 and Flag-NEK7).
-
The cells are treated with the inhibitor (e.g., this compound or Rociletinib) for a specified time.
-
Cells are lysed under non-denaturing conditions.
-
An antibody targeting one of the protein tags (e.g., anti-Flag) is used to immunoprecipitate the protein complex.
-
The immunoprecipitated complex is then analyzed by Western blotting using an antibody against the other tagged protein (e.g., anti-VSV) to detect the co-precipitated protein. A reduction in the co-precipitated protein in the presence of the inhibitor indicates a disruption of the interaction.[2]
Western Blot for Caspase-1 Cleavage and IL-1β Maturation
Objective: To measure the downstream effects of NEK7 inhibition on inflammasome activation.
Protocol:
-
Immune cells, such as bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells, are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
The cells are then pre-treated with the NEK7 inhibitor before being stimulated with an NLRP3 agonist (e.g., nigericin or ATP).
-
Cell culture supernatants and cell lysates are collected separately.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with specific antibodies to detect the p20 subunit of active caspase-1 in the supernatant and pro-caspase-1 in the lysate. Similarly, mature IL-1β (p17) is detected in the supernatant and pro-IL-1β in the lysate.[3][4][5]
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the amount of secreted IL-1β as a measure of inflammasome activity.
Protocol:
-
Cell culture supernatants from the experiment described above are collected.
-
A sandwich ELISA is performed according to the manufacturer's instructions. Briefly, the supernatant is added to a microplate pre-coated with an IL-1β capture antibody.
-
A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable colorimetric or chemiluminescent signal.
-
The signal intensity is proportional to the amount of IL-1β present, which is quantified by comparison to a standard curve.[6][7][8]
NEK7 Knockout (KO) and Rescue Experiments
Objective: To confirm that the inhibitor's effect is specifically dependent on the presence of NEK7.
Protocol:
-
NEK7-deficient cells (e.g., NEK7 KO iBMDMs) are used.
-
These cells are reconstituted with either wild-type (WT) NEK7 or a mutant NEK7 that is resistant to the inhibitor.
-
The reconstituted cells are then treated with the inhibitor and stimulated to activate the NLRP3 inflammasome.
-
Inflammasome activation is assessed by Western blot for caspase-1 cleavage and ELISA for IL-1β secretion.
-
The inhibitor should block inflammasome activation in cells reconstituted with WT NEK7 but have a reduced or no effect in cells with the inhibitor-resistant mutant, confirming on-target engagement.[9]
By employing this comprehensive suite of biochemical and cellular assays, researchers can rigorously validate the on-target effects of novel NEK7 inhibitors like this compound, providing a solid foundation for their further development as potential therapeutics for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot analysis of caspase-1 and IL-1β [bio-protocol.org]
- 4. Assessing Caspase-1 Activation [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. affigen.com [affigen.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Structural mechanism for NEK7-licensed NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Nek7 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the specificity of reported Nek7 inhibitors based on kinase panel screening data, offering insights into their selectivity profiles and the methodologies used for their assessment.
Nek7, a member of the NIMA-related kinase family, is a crucial regulator of mitosis and has been implicated in the activation of the NLRP3 inflammasome.[1][2] Its role in these fundamental cellular processes has made it an attractive target for therapeutic intervention in cancer and inflammatory diseases.[3][4] However, the development of selective Nek7 inhibitors is challenging due to the high degree of sequence homology with its closest paralog, Nek6.[5][6] This guide will delve into the specificity of various compounds reported to inhibit Nek7, using data from broad kinase panel screens to illustrate their on- and off-target activities.
Comparative Analysis of Nek7 Inhibitor Specificity
To provide a clear comparison, the following table summarizes the kinase inhibition profiles of several compounds identified as Nek7 inhibitors. The data is compiled from publicly available kinase screening panels. It is important to note that a compound designated "Nek7-IN-1" is not present in the public literature; therefore, this guide utilizes data from other well-characterized inhibitors that demonstrate activity against Nek7.
| Compound Name | Primary Target(s) | Nek7 Inhibition | Key Off-Targets (selected) | Kinase Panel Size | Screening Assay Type | Reference |
| Momelotinib | JAK1, JAK2 | Yes (Kd < 100 nM for Nek family members) | Nek1, Nek3, Nek5, Nek6, Nek9 | Not specified | Affinity Profiling | [6][7] |
| JNK-IN-7 | JNK1, JNK2, JNK3 | >90% inhibition | Nek3, Nek5 | Not specified | Kinome Scan | [6][7] |
| GSK-3 Inhibitor XIII | GSK-3 | Yes (validated hit) | - | 85 compounds | Thermal Shift Denaturation | [5][8] |
| Compound 51 | Nek2 | Yes (IC50 = 79.01 µM for Nek7WT) | Nek2 | Not specified | Biochemical Assay | |
| MRT-8102 | Nek7 (Degrader) | Selective degradation of Nek7 | No significant off-target toxicity reported | Not specified | Preclinical studies |
Note: The level of inhibition and the off-targets listed are based on the specific screening conditions reported in the cited literature. Direct comparison of absolute values across different studies should be done with caution due to variations in assay formats and conditions.
Understanding Kinase Inhibitor Specificity through Signaling Pathways
The development of selective kinase inhibitors requires a deep understanding of their interaction with the target protein and potential off-target kinases. The following diagram illustrates a simplified signaling pathway involving Nek7 and highlights where an inhibitor like "this compound" would act.
Caption: Simplified pathway of Nek7 activation and inhibition.
Experimental Workflow for Assessing Kinase Inhibitor Specificity
A systematic approach is essential for accurately determining the specificity of a kinase inhibitor. The following diagram outlines a typical experimental workflow for a kinase panel screen.
Caption: Workflow for kinase inhibitor specificity screening.
Detailed Experimental Protocol: Kinase Panel Screening
The following is a generalized protocol for assessing the specificity of a kinase inhibitor using a commercial kinase panel screening service, such as those offered by DiscoverX (KINOMEscan) or Reaction Biology Corp.
Objective: To determine the inhibition profile of a test compound (e.g., this compound) against a broad panel of human kinases.
Materials:
-
Test compound dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Kinase panel (e.g., DiscoverX KINOMEscan panel of 468 kinases).
-
Assay-specific reagents (e.g., ATP, kinase-specific substrates, detection reagents).
-
Microplates (e.g., 384-well plates).
-
Automated liquid handling systems.
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence).
Methodology:
-
Compound Preparation: The test compound is typically screened at a single high concentration (e.g., 10 µM) for the initial broad screen. A dilution series is prepared for compounds that show significant inhibition to determine the dissociation constant (Kd) or IC50 value.
-
Binding Assay (e.g., KINOMEscan): a. Kinases, tagged with DNA, are incubated with the test compound and an immobilized, active-site directed ligand. b. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. c. Inhibition is calculated as the percentage of kinase that is displaced from the immobilized ligand by the test compound. A lower percentage of control indicates stronger binding of the test compound.
-
Enzymatic Assay (e.g., Radiometric or Luminescence-based): a. The kinase, substrate, and ATP are incubated with the test compound in a suitable buffer. b. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). c. The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified.
- Radiometric assays typically use [γ-³³P]ATP and measure the incorporation of the radioactive phosphate (B84403) into the substrate.
- Luminescence-based assays (e.g., ADP-Glo™) measure the amount of ADP produced, which correlates with kinase activity. d. Inhibition is calculated as the percentage reduction in kinase activity in the presence of the compound compared to a DMSO control.
-
Data Analysis: a. For single-concentration screens, results are often expressed as percent inhibition or percent of control. b. For dose-response experiments, IC50 or Kd values are calculated by fitting the data to a suitable model (e.g., a four-parameter logistic curve). c. The selectivity of the compound is assessed by comparing its potency against the primary target (Nek7) to its potency against other kinases in the panel. A selectivity score (e.g., S-score) may be calculated to quantify the overall selectivity.
The assessment of an inhibitor's specificity across the human kinome is a critical step in drug discovery and chemical biology. While the development of highly selective Nek7 inhibitors remains a challenge, kinase panel screening provides an indispensable tool for identifying compounds with favorable selectivity profiles. The data and protocols presented in this guide offer a framework for researchers to compare and evaluate the performance of Nek7 inhibitors, ultimately aiding in the selection of the most appropriate chemical tools for their research and development endeavors. The promiscuity of some inhibitors, such as Momelotinib, highlights the importance of comprehensive profiling to understand the full spectrum of a compound's biological activity. Conversely, the development of highly selective molecules like the degrader MRT-8102 demonstrates that achieving specificity for Nek7 is an attainable goal.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Nek7 conformational flexibility and inhibitor binding probed through protein engineering of the R-spine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seekingalpha.com [seekingalpha.com]
Comparative Efficacy of Nek7-IN-1 (Rociletinib) and Alternatives: An In Vitro and In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Nek7 inhibitor, Rociletinib (referred to herein as Nek7-IN-1), with the well-characterized NLRP3 inhibitor, MCC950. This analysis is supported by experimental data to delineate their respective in vitro and in vivo efficacies.
Rociletinib, originally developed as an EGFR inhibitor, has been identified as a covalent inhibitor of NIMA-related kinase 7 (Nek7), a crucial component in the activation of the NLRP3 inflammasome.[1][2] By binding to Nek7, Rociletinib prevents its interaction with NLRP3, thereby inhibiting inflammasome assembly and subsequent inflammatory signaling.[1] MCC950, in contrast, is a widely studied and highly selective inhibitor of the NLRP3 inflammasome itself.[3][4][5][6] This guide will explore the performance of these two inhibitors across various experimental models.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Rociletinib (this compound) and MCC950 based on available experimental data.
Table 1: In Vitro Efficacy
| Compound | Target | Assay | Cell Type | Concentration/IC50 | Effect |
| Rociletinib (this compound) | Nek7 | Co-immunoprecipitation | LPS-primed BMDMs | 1 µM | Inhibited NEK7-NLRP3 interaction |
| NLRP3 Inflammasome | ELISA | LPS-primed BMDMs | 1 µM | Suppressed nigericin-induced IL-1β release | |
| Caspase-1 | Western Blot | LPS-primed BMDMs | 1 µM | Reduced caspase-1 cleavage | |
| MCC950 | NLRP3 Inflammasome | IL-1β Secretion Assay | Mouse BMDMs | ~8 nM (IC50) | Inhibition of NLRP3 activation |
| NLRP3 Inflammasome | Pyroptosis Assay | THP-1 derived macrophages | 0.2 µM (IC50) | Inhibition of LPS and nigericin-induced cell death[7] | |
| NLRP3 Inflammasome | IL-1β Secretion Assay | Human PBMCs | ~7.5 nM (IC50) | Inhibition of NLRP3 activation |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Disease/Condition | Dosing Regimen | Key Findings |
| Rociletinib (this compound) | High-Fat Diet (HFD)-induced Type 2 Diabetes (Mice) | Metainflammation and Type 2 Diabetes | Oral gavage, daily | Alleviated metainflammation and protected against diabetic features.[1][2] |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EAE) (Mice) | Multiple Sclerosis | 10 mg/kg, i.p. daily | Ameliorated disease severity. |
| Isoflurane-induced Cognitive Impairment (Aged Mice) | Neuroinflammation | 10 mg/kg, i.p. | Suppressed NLRP3 inflammasome activation and ameliorated cognitive impairment.[8] | |
| Vascular Grafts (Mice) | Neointimal Hyperplasia | Local administration | Reduced neointimal occlusion and enhanced re-endothelialization.[6] | |
| db/db Mice | Diabetic Encephalopathy | 12-week treatment | Ameliorated anxiety- and depression-like behaviors and cognitive dysfunction.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: NEK7-NLRP3 Signaling Pathway and Inhibition.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
In Vitro Inhibition of NLRP3 Inflammasome Activation
Objective: To assess the inhibitory effect of Rociletinib and MCC950 on NLRP3 inflammasome activation in primary mouse bone marrow-derived macrophages (BMDMs).
Methodology:
-
Cell Culture: Isolate bone marrow from the femurs and tibias of C57BL/6 mice and differentiate into BMDMs by culturing in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.
-
Priming: Seed BMDMs in 12-well plates at a density of 1 x 10^6 cells/well. Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-treat the primed BMDMs with varying concentrations of Rociletinib (e.g., 0.1, 1, 10 µM) or MCC950 (e.g., 1, 10, 100 nM) for 30 minutes.
-
NLRP3 Activation: Stimulate the cells with 5 µM nigericin or 5 mM ATP for 1 hour to induce NLRP3 inflammasome activation.
-
Sample Collection: Centrifuge the plates to pellet the cells. Collect the supernatant for cytokine analysis and lyse the cells for protein analysis.
-
Analysis:
-
ELISA: Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit.
-
Western Blot: Analyze cell lysates for the cleavage of caspase-1 (p20 subunit) by Western blot.
-
Co-immunoprecipitation: To specifically assess the effect of Rociletinib on the Nek7-NLRP3 interaction, perform co-immunoprecipitation using an anti-NLRP3 antibody followed by Western blotting for Nek7.[1]
-
In Vivo Efficacy in a Mouse Model of Type 2 Diabetes
Objective: To evaluate the therapeutic efficacy of Rociletinib in a high-fat diet (HFD)-induced model of type 2 diabetes.[1][2]
Methodology:
-
Animal Model: Use male C57BL/6 mice. Feed the mice a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity, insulin (B600854) resistance, and a state of chronic low-grade inflammation ("metainflammation").
-
Treatment Groups: Randomly assign the HFD-fed mice to one of the following groups (n=8-10 per group):
-
Vehicle control (e.g., corn oil)
-
Rociletinib (e.g., 50 mg/kg, administered by oral gavage daily)
-
-
Treatment Period: Treat the mice for a period of 8-12 weeks.
-
Monitoring: Monitor body weight, food intake, and blood glucose levels weekly. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period to assess glucose metabolism.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect blood and tissues (e.g., liver, adipose tissue, pancreas) for analysis.
-
Analysis:
-
Metabolic Parameters: Analyze plasma levels of insulin, lipids, and inflammatory cytokines (e.g., IL-1β, TNF-α).
-
Histology: Perform histological analysis of tissues to assess inflammation and tissue damage. For example, stain liver sections with H&E for steatosis and inflammatory cell infiltration.
-
Gene Expression: Analyze the expression of inflammatory and metabolic genes in tissues using qRT-PCR.
-
References
- 1. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. immunopathol.com [immunopathol.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to Nek7-IN-1 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted inhibitors is a cornerstone of modern therapeutic development, aiming to enhance efficacy, overcome resistance, and minimize toxicity. This guide provides a comparative analysis of the NIMA-related kinase 7 (Nek7) inhibitor, Nek7-IN-1 , and explores its potential for synergistic effects with other inhibitors. While direct experimental data on the synergistic combinations of this compound is not yet available, this guide will leverage mechanistic insights and data from compounds with similar modes of action to build a strong rationale for its use in combination therapies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of Nek7, a serine/threonine kinase crucial for the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect with a half-maximal inhibitory concentration (IC50) of less than 100 nM and inhibits the release of the pro-inflammatory cytokine IL-1β with an IC50 of less than 50 nM.
The primary mechanism of action of this compound is the disruption of the interaction between Nek7 and NLRP3. This interaction is a critical step in the assembly and activation of the NLRP3 inflammasome, which occurs downstream of potassium (K+) efflux from the cell. By preventing this interaction, this compound effectively blocks the downstream signaling cascade that leads to inflammation.
The Rationale for Synergistic Combinations
Targeting the Nek7-NLRP3 axis presents a unique opportunity for synergistic therapeutic strategies. By inhibiting a key regulatory step in the inflammasome pathway, this compound can potentially be combined with inhibitors targeting other signaling nodes to achieve a more profound anti-inflammatory or anti-tumor effect.
A compelling case for this synergistic potential comes from studies on Licochalcone B , a natural compound that also disrupts the Nek7-NLRP3 interaction. Research has demonstrated that the combination of Licochalcone B with an anti-PD-1 antibody leads to an enhanced killing of esophageal cancer cells. This suggests that inhibiting the Nek7-NLRP3 pathway can potentiate the anti-tumor immune response elicited by checkpoint inhibitors.
Comparative Data: A Case Study with Licochalcone B
While direct quantitative data for this compound in combination therapies is pending, the data from the Licochalcone B and anti-PD-1 study provides a valuable framework for comparison and prediction.
| Inhibitor Combination | Cell Line | Endpoint | Observation |
| Licochalcone B + Anti-PD-1 | Esophageal Cancer Cells (co-cultured with T cells) | Cancer Cell Viability | Increased killing ratio of cancer cells compared to either agent alone. |
This data strongly suggests that inhibitors targeting the Nek7-NLRP3 interaction can create a more favorable tumor microenvironment for immune-mediated killing.
Signaling Pathways and Experimental Workflows
To understand the potential for synergy, it is crucial to visualize the underlying signaling pathways and the experimental approaches used to assess these effects.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of synergistic effects. Below are outlines of key experimental protocols.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation.
Cell Lines:
-
THP-1 human monocytic cells
-
Bone marrow-derived macrophages (BMDMs) from mice
Protocol:
-
Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA). For BMDMs, isolate from mouse bone marrow and differentiate with M-CSF.
-
Priming (Signal 1): Prime the macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants for cytokine analysis and lyse the cells for western blotting.
-
Data Analysis:
-
Cytokine Measurement: Quantify the levels of secreted IL-1β in the supernatants using an ELISA kit.
-
Western Blotting: Analyze cell lysates for the cleavage of caspase-1 (p20 subunit) and Gasdermin D.
-
T-cell Mediated Tumor Cell Killing Assay
Objective: To assess the synergistic effect of this compound and another inhibitor (e.g., an immune checkpoint inhibitor) on the killing of cancer cells by T-cells.
Cell Lines:
-
A cancer cell line of interest (e.g., esophageal cancer cell line)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
Protocol:
-
Cell Culture: Culture the cancer cell line and isolate PBMCs or T-cells from a healthy donor.
-
Co-culture Setup: Co-culture the cancer cells with PBMCs or T-cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Treatment: Add this compound, the second inhibitor, or a combination of both to the co-culture. Include appropriate vehicle controls.
-
Incubation: Incubate the co-culture for a predetermined period (e.g., 48-72 hours).
-
Assessment of Cell Viability:
-
Luciferase Assay: If the cancer cells are engineered to express luciferase, measure the luciferase activity to determine the number of viable cancer cells.
-
Flow Cytometry: Use flow cytometry to distinguish and quantify live and dead cancer cells based on specific markers.
-
-
Data Analysis:
-
Calculate the percentage of cancer cell killing for each treatment group.
-
Determine the Combination Index (CI) using the Chou-Talalay method to quantify synergy (CI < 1 indicates synergy).
-
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is still emerging, the mechanistic rationale and supporting data from compounds with a similar mode of action, such as Licochalcone B, are highly encouraging. The ability to inhibit the Nek7-NLRP3 interaction positions this compound as a promising candidate for combination therapies in both inflammatory diseases and oncology.
Future research should focus on conducting comprehensive in vitro and in vivo studies to systematically evaluate the synergistic potential of this compound with a range of other inhibitors, including but not limited to:
-
Immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4): To enhance anti-tumor immunity.
-
Other inflammasome component inhibitors (e.g., NLRP3 ATPase inhibitors): For a multi-pronged attack on the inflammasome pathway.
-
Inhibitors of downstream inflammatory signaling (e.g., JAK inhibitors): To achieve broader anti-inflammatory effects.
By pursuing these investigations, the full therapeutic potential of this compound in combination regimens can be unlocked, offering new avenues for treating complex diseases.
Safety Operating Guide
Personal protective equipment for handling Nek7-IN-1
Disclaimer: This document provides essential safety and logistical guidance for handling Nek7-IN-1, a potent inhibitor of the NIMA-related kinase 7 (NEK7). As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information is based on best practices for handling potent, biologically active small molecule compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult their institution's safety protocols before handling this compound.
The proper and consistent use of Personal Protective Equipment (PPE) is the foremost defense against exposure to potent compounds like this compound. Adherence to the following operational and disposal plans is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to minimize exposure risk during the handling of this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | - Double Nitrile Gloves- Lab Coat- Safety Glasses | - Chemotherapy-rated gloves (ASTM D6978) are recommended.- Disposable, back-closing gown is preferred.- ANSI Z87.1 certified. |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Lab Gown- Safety Goggles- Face Shield- Respiratory Protection | - Change gloves immediately if contaminated.- Back-closing with knit cuffs.- Provide a full seal around the eyes.- Recommended in addition to goggles.- A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Lab Gown- Safety Goggles | - Chemotherapy-rated gloves.- Impermeable to liquids.- Protect against splashes. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Lab Gown- Safety Goggles | - Heavy-duty, chemical-resistant gloves.- Impermeable to liquids.- Protect against splashes. |
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized procedures is crucial for minimizing risk. The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Handling and Storage
-
Preparation: Before handling this compound, designate a specific work area, preferably within a certified chemical fume hood. Ensure the area is clean and prepared with absorbent, disposable bench paper. Assemble all necessary PPE and handling equipment.
-
Weighing: When weighing the solid form of this compound, perform the task within a chemical fume hood to control airborne particles. Use dedicated spatulas and weigh boats. After use, decontaminate all equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of disposables as hazardous waste.
-
Solution Preparation: Prepare solutions within a chemical fume hood. To avoid splashing, slowly add the solvent to the solid compound.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated location, away from incompatible materials. For long-term storage, follow the manufacturer's recommendations, which is often at -20°C.
Disposal Plan
Treat all waste containing this compound as hazardous.
-
Solid Waste: Collect all solid waste, including contaminated gloves, gowns, bench paper, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any waste down the drain.
-
Container Disposal: Once a waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Chemical Spill Workflow
Immediate and appropriate action is critical in the event of a chemical spill. The following diagram outlines the general workflow for handling a spill of a potent compound like this compound.
Caption: Workflow for handling a chemical spill of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
